2',5'-Bis-O-(triphenylmethyl)uridine
Description
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Properties
Molecular Formula |
C47H40N2O6 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42?,43+,44-/m1/s1 |
InChI Key |
DHKUAWARIDEGPI-CLSZMSPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Bis-O-(triphenylmethyl)uridine: Synthesis, Properties, and Antiviral Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3',5'-Bis-O-(triphenylmethyl)uridine, a significant derivative of uridine (B1682114). While the initially specified 2',5'-Bis-O-(triphenylmethyl)uridine is not commonly cited in scientific literature, the 3',5'-protected isomer is a well-documented compound with notable applications in medicinal chemistry, particularly in the development of antiviral therapeutics. This document will focus on the synthesis, characterization, and biological activity of 3',5'-Bis-O-(triphenylmethyl)uridine, providing detailed protocols and data for researchers in the field.
The trityl (triphenylmethyl) group is a bulky protecting group for hydroxyl functions, particularly primary alcohols. Its application in nucleoside chemistry allows for selective modification of the ribose sugar moiety, a crucial strategy in the synthesis of nucleoside analogs as potential drug candidates. 3',5'-Bis-O-(triphenylmethyl)uridine has emerged as a promising inhibitor of flaviviruses, such as Dengue virus and Yellow Fever virus, by targeting the viral RNA-dependent RNA polymerase (RdRp).
Chemical and Physical Data
The key quantitative data for 3',5'-Bis-O-(triphenylmethyl)uridine are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| Chemical Name | 3',5'-Bis-O-(triphenylmethyl)uridine | N/A |
| CAS Number | 4710-75-2 | N/A |
| Molecular Formula | C47H38N2O6 | N/A |
| Molecular Weight | 726.81 g/mol | N/A |
| Property | Value | Source |
| Melting Point | 130 - 137 °C | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in pyridine (B92270), chloroform (B151607), and other organic solvents | N/A |
Experimental Protocols
Synthesis of 3',5'-Bis-O-(triphenylmethyl)uridine
This protocol details the synthesis of 3',5'-Bis-O-(triphenylmethyl)uridine from uridine and trityl chloride in the presence of a base.
Materials:
-
Uridine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform and methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve uridine in a minimal amount of anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add trityl chloride in a molar excess (typically 2.2 to 2.5 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol to react with any excess trityl chloride.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like chloroform and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography. A gradient of methanol in chloroform is typically used for elution.
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to obtain 3',5'-Bis-O-(triphenylmethyl)uridine as a solid.
Diagram of Synthesis Workflow:
An In-depth Technical Guide to 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside derivative that serves as a crucial intermediate in the synthesis of modified oligonucleotides and various antiviral and anticancer agents. The strategic placement of the bulky triphenylmethyl (trityl) protecting groups on the 2' and 5' hydroxyl moieties of the uridine (B1682114) scaffold allows for selective chemical transformations at other positions of the ribose ring and the nucleobase. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to aid researchers in their scientific endeavors.
Introduction
Uridine, a fundamental component of ribonucleic acid (RNA), and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Modifications of the uridine structure have led to the development of potent antiviral, anticancer, and anti-inflammatory drugs. The synthesis of these modified nucleosides often requires a strategic approach involving the use of protecting groups to shield reactive functional groups from unwanted side reactions.
The triphenylmethyl (trityl) group is a widely employed protecting group for primary and, to a lesser extent, secondary hydroxyl groups in carbohydrate and nucleoside chemistry. Its bulkiness provides steric hindrance, and its introduction and removal can be achieved under relatively mild conditions. This compound is a key synthetic intermediate where the 2' and 5' hydroxyl groups of the ribose sugar are protected, leaving the 3'-hydroxyl group and the N3 position of the uracil (B121893) base available for further chemical modification. This regioselective protection is instrumental in the synthesis of specifically modified oligonucleotides and nucleoside analogs with therapeutic potential.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of the closely related compound, 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine, provide valuable insights.
| Property | Value |
| Molecular Formula | C47H38N2O6 |
| Molecular Weight | 726.8 g/mol |
| Melting Point | 130 - 137 °C |
Synthesis of this compound
The synthesis of this compound involves the regioselective protection of the 2' and 5' hydroxyl groups of uridine. The primary 5'-hydroxyl group is significantly more reactive than the secondary 2' and 3'-hydroxyl groups and is therefore more readily tritylated. The selective protection of the 2'-hydroxyl over the 3'-hydroxyl is more challenging and often requires specific reaction conditions to achieve the desired product.
General Synthetic Strategy
A plausible synthetic route to this compound involves a two-step process:
-
Selective 5'-O-Tritylation: Uridine is first reacted with one equivalent of trityl chloride in the presence of a base, such as pyridine (B92270), to yield 5'-O-(triphenylmethyl)uridine. The higher reactivity of the primary 5'-hydroxyl group allows for this selective protection.
-
Selective 2'-O-Tritylation: The resulting 5'-O-protected uridine is then subjected to a second tritylation reaction under carefully controlled conditions to favor the protection of the 2'-hydroxyl group over the 3'-hydroxyl group. This can be influenced by factors such as the choice of solvent, temperature, and the specific tritylating agent used.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on general principles of nucleoside chemistry. This protocol should be optimized and validated in a laboratory setting.
Materials:
-
Uridine
-
Trityl chloride (Triphenylmethyl chloride)
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Step 1: Synthesis of 5'-O-(triphenylmethyl)uridine
-
Dissolve uridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(triphenylmethyl)uridine as a white solid.
Step 2: Synthesis of this compound
-
Dissolve 5'-O-(triphenylmethyl)uridine (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DMF.
-
Add trityl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
Monitor the formation of the di-tritylated product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.
Characterization
The structure and purity of this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the uracil base protons (H-5 and H-6), the anomeric proton (H-1'), and the other ribose protons. The presence of two bulky trityl groups would be confirmed by the complex multiplet signals in the aromatic region (approximately 7.2-7.5 ppm) integrating to 30 protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the uracil ring, the aromatic carbons of the trityl groups, and the carbons of the ribose moiety.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various therapeutically relevant molecules.
Synthesis of Modified Oligonucleotides
The primary application of this compound is in the synthesis of modified RNA oligonucleotides. With the 2' and 5' positions blocked, the 3'-hydroxyl group is available for phosphoramidite (B1245037) coupling, allowing for the incorporation of the modified uridine unit into a growing oligonucleotide chain. The trityl groups can be removed under acidic conditions at the appropriate stage of the synthesis.
Precursor for Antiviral and Anticancer Agents
Uridine derivatives are known to exhibit a wide range of biological activities. By selectively modifying the 3'-position or the uracil base of this compound, novel nucleoside analogs can be synthesized and screened for their potential as antiviral or anticancer drugs. The protecting groups allow for precise chemical manipulations, leading to the generation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable synthetic intermediate in the field of nucleoside and nucleotide chemistry. Its preparation, while requiring careful control of reaction conditions for regioselectivity, provides a key building block for the synthesis of modified oligonucleotides and novel therapeutic agents. The methodologies and data presented in this guide are intended to support researchers in the design and execution of experiments aimed at exploring the vast potential of modified nucleosides in drug discovery and development. Further research into the specific biological activities of derivatives synthesized from this intermediate is warranted to fully elucidate their therapeutic utility.
An In-depth Technical Guide to the Structure of 2',5'-Bis-O-(triphenylmethyl)uridine
Introduction
2',5'-Bis-O-(triphenylmethyl)uridine is a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA). In this molecule, the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is common in synthetic organic chemistry, particularly in the synthesis of oligonucleotides and other modified nucleosides, as it allows for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the predicted structure, properties, and synthesis of this compound.
Molecular Structure
The core structure of this compound consists of a uracil (B121893) base linked to a ribose sugar at the N1 position. The key feature is the presence of two trityl (triphenylmethyl) ether linkages at the 2' and 5' positions of the ribose moiety. The trityl groups are sterically demanding, which influences the conformation of the ribose ring and the overall shape of the molecule.
Caption: Molecular structure of this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C47H40N2O6 |
| Molecular Weight | 740.83 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Likely >150 °C |
| Solubility | Soluble in dichloromethane (B109758), chloroform, DMF; sparingly soluble in ethyl acetate; insoluble in water. |
| Chirality | Chiral molecule |
Spectroscopic Data (Predicted)
The following tables outline the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of uridine and the influence of trityl protecting groups.
1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 | d | H6 (uracil) |
| ~7.5 - 7.2 | m | Aromatic protons (trityl groups) |
| ~6.0 | d | H1' (anomeric proton) |
| ~5.7 | d | H5 (uracil) |
| ~4.5 - 4.3 | m | H2', H3', H4' |
| ~3.5 - 3.3 | m | H5', H5'' |
| ~2.5 | s (broad) | 3'-OH |
Note: The attachment of the trityl group at the 2'-O position is expected to cause a downfield shift (deshielding) of the H2' proton signal compared to unprotected uridine.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C4 (uracil) |
| ~150 | C2 (uracil) |
| ~144 | C6 (uracil) |
| ~143 | Quaternary aromatic carbons (trityl) |
| ~129 - 127 | Aromatic CH carbons (trityl) |
| ~102 | C5 (uracil) |
| ~88 | C1' (anomeric carbon) |
| ~87 | Quaternary carbon (trityl) |
| ~85 - 70 | C2', C3', C4' |
| ~64 | C5' |
Experimental Protocols
The following is a proposed synthetic protocol for this compound based on general methods for the selective protection of nucleosides.
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process: selective tritylation of the primary 5'-hydroxyl group, followed by the protection of the 2'-hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5'-O-(triphenylmethyl)uridine
-
To a solution of uridine (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-(triphenylmethyl)uridine.
Alternative for selective 5'-O-tritylation: A procedure using trityl chloride in the presence of silver nitrate (B79036) in a mixture of THF and DMF has been reported to be effective for the selective protection of primary hydroxyl groups in nucleosides.[1]
Step 2: Synthesis of this compound
-
Dissolve 5'-O-(triphenylmethyl)uridine (1.0 eq) in anhydrous pyridine.
-
Add an excess of trityl chloride (e.g., 1.5-2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with methanol.
-
Remove the pyridine by co-evaporation with toluene.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Note: Achieving selectivity for the 2'-hydroxyl group over the 3'-hydroxyl can be challenging due to their similar reactivity. Reaction conditions may need to be optimized.
Signaling Pathways and Applications
As a protected nucleoside, this compound is not expected to be directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate. With the 2' and 5' hydroxyl groups blocked, the 3'-hydroxyl group is available for further chemical modifications, such as phosphitylation for oligonucleotide synthesis or the introduction of other functional groups. This strategic protection is crucial for the regioselective synthesis of complex uridine derivatives that may have applications in drug development as antiviral or anticancer agents.
Conclusion
While specific, verified data for this compound is scarce in publicly accessible literature, its structure and properties can be reliably predicted based on the well-established chemistry of uridine and its derivatives. The bulky trityl groups at the 2' and 5' positions render it a valuable intermediate for the synthesis of modified nucleosides, allowing for precise chemical manipulation at the 3' position. The provided synthetic protocol and predicted data serve as a foundational guide for researchers and scientists working in the field of nucleoside chemistry and drug development. Further experimental work is necessary to fully characterize this compound and validate these predictions.
References
In-Depth Technical Guide: 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in oligonucleotide synthesis and a subject of interest in medicinal chemistry.
Core Physicochemical Properties
This compound, also known as 2',5'-di-O-trityluridine, is a protected nucleoside derivative. The bulky triphenylmethyl (trityl) groups on the 2' and 5' hydroxyl positions of the ribose sugar serve as protecting groups, preventing unwanted reactions during chemical synthesis. This protection strategy is fundamental in the controlled, stepwise assembly of RNA oligonucleotides.
A summary of its key quantitative properties is presented below:
| Property | Value |
| Molecular Weight | 728.8 g/mol |
| Chemical Formula | C₄₇H₄₀N₂O₆ |
| Monoisotopic Mass | 728.28863700 Da |
| CAS Number | 6554-11-6 |
| XLogP3 | 7.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective protection of the hydroxyl groups of uridine (B1682114). The primary 5'-hydroxyl group is the most reactive, followed by the secondary 2'- and 3'-hydroxyl groups. Achieving selective protection at the 2' and 5' positions requires specific reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the tritylation of nucleosides.
Materials:
-
Uridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous Pyridine (B92270)
-
Dry Dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in a minimal amount of anhydrous pyridine.
-
Tritylation: To the stirred solution, add triphenylmethyl chloride in slight excess (e.g., 2.2 equivalents) portion-wise at room temperature. The trityl group will preferentially react with the primary 5'-hydroxyl group, followed by the 2'-hydroxyl group. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Work-up: Evaporate the pyridine under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Workflow for Protected Uridine Synthesis
The synthesis of protected nucleosides like this compound is a critical step in the broader workflow of oligonucleotide synthesis. The following diagram illustrates the logical relationship between the starting materials, the protection step, and the subsequent use of the protected monomer.
Biological Significance and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of exogenously supplied this compound in cellular signaling pathways. Its primary role is as a synthetic intermediate. However, the parent molecule, uridine, is a fundamental component of RNA and is involved in numerous cellular processes. Uridine and its derivatives can be utilized in pathways such as the pyrimidine (B1678525) salvage pathway for the synthesis of nucleotides, which are essential for DNA and RNA synthesis, energy metabolism, and cellular signaling.
The introduction of trityl groups significantly alters the molecule's properties, making it highly lipophilic and sterically hindered. These characteristics would likely prevent its direct participation in enzymatic reactions or recognition by cellular transporters in the same manner as unprotected uridine. Therefore, its biological effects, if any, would likely be indirect or off-target, and are not well-characterized. Further research is required to elucidate any potential pharmacological or biological activities of this specific protected nucleoside.
Navigating the Solubility of 2',5'-Bis-O-(triphenylmethyl)uridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2',5'-Bis-O-(triphenylmethyl)uridine, a critical protected nucleoside intermediate in the chemical synthesis of oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering insights into its behavior in various organic solvents and providing standardized protocols for solubility determination and its application in synthetic workflows.
Introduction
This compound is a derivative of uridine (B1682114) where the 2' and 5' hydroxyl groups of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is fundamental in oligonucleotide synthesis, preventing unwanted side reactions and ensuring the regioselective formation of phosphodiester bonds. The solubility of this protected nucleoside is a crucial parameter, directly impacting reaction efficiency, purification, and overall yield in the synthesis of RNA molecules. Due to the large, nonpolar nature of the two trityl groups, the solubility profile of this compound differs significantly from its parent nucleoside, uridine.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and the general principles of "like dissolves like." The presence of the two large, hydrophobic trityl groups dominates the molecule's overall polarity, rendering it significantly more soluble in nonpolar and moderately polar aprotic organic solvents compared to its highly polar parent nucleoside, uridine.
Based on the common solvents employed in oligonucleotide synthesis and the chemical nature of tritylated compounds, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Specific Solvents | Predicted Solubility | Rationale |
| Halogenated Solvents | Dichloromethane (B109758) (DCM), Chloroform | High | The nonpolar nature of these solvents effectively solvates the large hydrophobic trityl groups. DCM is a common solvent for detritylation steps in oligonucleotide synthesis. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent capable of solvating the polar uridine core while also interacting with the trityl groups. Diethyl ether is less polar and may be a slightly poorer solvent. |
| Aprotic Polar Solvents | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate | Acetonitrile is a key solvent in phosphoramidite (B1245037) chemistry for oligonucleotide synthesis and is expected to be a good solvent for this compound[1][2]. DMF is a strong polar aprotic solvent that can also be effective. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | These nonpolar solvents will interact favorably with the phenyl rings of the trityl groups, but may be less effective at solvating the more polar uridine portion of the molecule. Toluene is sometimes used as a less hazardous alternative to dichloromethane in the deblocking step of oligonucleotide synthesis[3]. |
| Alcohols | Methanol, Ethanol | Low | The polarity and hydrogen-bonding nature of alcohols make them poor solvents for the highly nonpolar trityl groups, leading to low solubility. |
| Water and other Protic Solvents | Water, Acetic Acid | Insoluble | The extreme polarity and hydrogen-bonding network of water make it incapable of solvating the large, hydrophobic trityl groups. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly and vortex for 1 minute to ensure initial mixing.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours), with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to sit undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a pre-weighed collection vial. This step removes any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial in a vacuum oven or a desiccator under reduced pressure to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualization of Synthetic Workflow
This compound is a key intermediate in the chemical synthesis of RNA. The following diagram illustrates the logical workflow of its synthesis and subsequent use in the phosphoramidite method of oligonucleotide synthesis.
Caption: Workflow for the synthesis and utilization of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective use in the synthesis of RNA oligonucleotides. While quantitative data remains sparse, a strong qualitative understanding based on its chemical structure provides a solid foundation for solvent selection. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values in their specific solvent systems. The visualized workflow highlights the central role of this protected nucleoside in the broader context of automated solid-phase oligonucleotide synthesis. This guide serves as a valuable resource for scientists and professionals engaged in the development and manufacturing of nucleic acid-based therapeutics and research tools.
References
The Trityl Trinity: A Technical Guide to Protecting Groups in Nucleoside Chemistry
For Immediate Release
In the intricate landscape of nucleoside chemistry, where precision is paramount for the synthesis of oligonucleotides and antiviral therapeutics, the strategic use of protecting groups is a cornerstone of success. Among the chemist's molecular toolkit, the trityl group and its derivatives stand out as indispensable guardians of the primary 5'-hydroxyl function of nucleosides. This technical guide provides an in-depth exploration of the applications of trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource on their properties, experimental protocols, and strategic deployment.
Core Principles: The Trityl Family and Orthogonal Protection
The trityl group, a bulky triphenylmethyl moiety, is prized for its ability to selectively protect the sterically accessible 5'-hydroxyl group of a nucleoside. Its true power, however, lies in its acid lability, allowing for its removal under mild acidic conditions that leave other protecting groups intact. This principle of "orthogonal protection" is fundamental to complex nucleoside synthesis, enabling the sequential modification of different functional groups within the same molecule.[1][2]
The stability of the trityl cation formed during cleavage is a key determinant of its lability. The introduction of electron-donating methoxy (B1213986) groups on the phenyl rings enhances the stability of this cation, making the protecting group easier to remove. This has given rise to a family of trityl groups with a tunable range of acid lability.[3]
The order of acid lability is as follows: DMT > MMT > Trityl .[3]
-
Trityl (Tr): The parent trityl group is the most stable and requires the harshest acidic conditions for removal.[3]
-
Monomethoxytrityl (MMT): With one methoxy group, MMT is more acid-labile than Trityl and is often used when milder deprotection is required.[3]
-
Dimethoxytrityl (DMT): The most acid-labile of the three, the DMT group is the protecting group of choice for the 5'-hydroxyl in the automated solid-phase synthesis of oligonucleotides, where rapid and efficient deprotection is crucial for high yields.[4][5]
The strategic interplay of these protecting groups with other orthogonal groups, such as silyl (B83357) ethers for the 2'-hydroxyl protection in ribonucleosides, allows for intricate synthetic pathways.[2][6]
Data Presentation: A Quantitative Comparison
The selection of the appropriate trityl protecting group is dictated by the specific requirements of the synthetic route. The following tables provide a summary of quantitative data related to their application.
Table 1: Relative Acid Lability of Trityl Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Relative Rate of Deprotection |
| Trityl (Tr) | C(C₆H₅)₃ | Harsh acid (e.g., 80% acetic acid, HBr/AcOH) | 1 |
| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C | Mild acid (e.g., 1-3% DCA or TCA in CH₂Cl₂) | ~10-30 |
| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C | Very mild acid (e.g., 3% DCA or TCA in CH₂Cl₂) | ~100-300 |
Data compiled from multiple sources providing qualitative and semi-quantitative comparisons.[3][7]
Table 2: Detritylation and Depurination Kinetics in Oligonucleotide Synthesis
| Acid Condition | Depurination Half-Time (dG) | Detritylation Time (99% completion) |
| 3% DCA in CH₂Cl₂ | > 120 min | ~ 2 min |
| 15% DCA in CH₂Cl₂ | ~ 40 min | < 1 min |
| 3% TCA in CH₂Cl₂ | ~ 30 min | < 1 min |
These data highlight the critical balance between efficient detritylation and the undesirable side reaction of depurination, especially with purine-rich sequences.[7][8][9]
Applications in Antiviral Drug Development
The synthesis of many antiviral nucleoside analogs relies on the selective protection of the 5'-hydroxyl group. Zidovudine (AZT), the first approved drug for the treatment of HIV, is a prime example. In its synthesis, the 5'-hydroxyl group of thymidine (B127349) is often protected with a trityl group to allow for the introduction of the azido (B1232118) group at the 3'-position.
For instance, in the synthesis of ganciclovir (B1264) analogs, the trityl group demonstrates high selectivity for the primary hydroxyls.[10] The choice between Tr, MMT, or DMT depends on the subsequent reaction conditions and the desired deprotection strategy.[10]
Experimental Protocols
Regioselective 5'-O-Tritylation of Thymidine
This protocol details the protection of the 5'-hydroxyl group of thymidine with dimethoxytrityl chloride.
Materials:
-
Thymidine
-
Anhydrous pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Thymidine is dried by co-evaporation with anhydrous pyridine.
-
The dried thymidine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
DMT-Cl (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.[11]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a small amount of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 5'-O-(4,4'-dimethoxytrityl)thymidine.[11]
Deprotection of 5'-O-DMT-Thymidine
This protocol describes the removal of the DMT group to liberate the 5'-hydroxyl group.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)thymidine
-
3% Dichloroacetic acid (DCA) in dichloromethane or 80% aqueous acetic acid
-
Triethylamine (for quenching)
-
Solvents for extraction and purification
Procedure using Dichloroacetic Acid:
-
The 5'-O-DMT-thymidine is dissolved in dichloromethane.
-
A solution of 3% DCA in dichloromethane is added, and the mixture is stirred at room temperature. The appearance of a bright orange color indicates the formation of the DMT cation.[5]
-
The reaction is monitored by TLC. Upon completion (typically within minutes), the reaction is quenched with a few drops of triethylamine.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography.
Procedure using Acetic Acid:
-
The dried trityl-on oligonucleotide or nucleoside is dissolved in 80% aqueous acetic acid.[12]
-
The solution is allowed to stand at room temperature for 20 minutes. The orange color of the trityl cation will not be as prominent due to its reaction with water to form tritanol.[12]
-
An equal volume of 95% ethanol (B145695) is added to the solution.[12]
-
The product is typically purified by precipitation or chromatography.
Solid-Phase Oligonucleotide Synthesis: The Central Role of DMT
The phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis is the gold standard for producing custom DNA and RNA sequences.[1][4][9] The DMT group is the linchpin of this cyclical process, ensuring the stepwise addition of nucleotides in the 3' to 5' direction.[1][5]
Table 3: The Four-Step Cycle of Solid-Phase Oligonucleotide Synthesis
| Step | Purpose | Reagents | Role of DMT Group |
| 1. Detritylation (Deblocking) | To remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction.[1][5] | 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).[1][5] | The DMT group is removed as a stable orange-colored cation, which can be quantified to monitor coupling efficiency.[12] |
| 2. Coupling | To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl of the growing chain and the incoming phosphoramidite monomer.[4][5] | A nucleoside phosphoramidite and an activator (e.g., tetrazole or a derivative).[4][9] | The DMT group on the incoming phosphoramidite protects its 5'-hydroxyl, preventing self-polymerization.[1] |
| 3. Capping | To block any unreacted 5'-hydroxyl groups on the growing chain from participating in subsequent coupling steps, thus preventing the formation of deletion mutants.[4][5] | Acetic anhydride (B1165640) and N-methylimidazole.[5] | Not directly involved in this step. |
| 4. Oxidation | To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.[4][9] | An oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[4] | Not directly involved in this step. |
Protocol for One Cycle of Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps for adding a single nucleotide to a growing chain on a solid support.
Materials and Setup:
-
An automated DNA/RNA synthesizer.
-
Controlled pore glass (CPG) solid support with the first nucleoside attached.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% DCA or TCA in dichloromethane.
-
Phosphoramidite solutions of the desired nucleosides in acetonitrile.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solutions: Cap A (acetic anhydride/tetrahydrofuran/lutidine) and Cap B (N-methylimidazole/tetrahydrofuran).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).
Procedure:
-
Detritylation: The deblocking solution is passed through the synthesis column containing the CPG support to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. The orange-colored effluent containing the DMT cation can be collected for yield monitoring.[1][5]
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for a specified time (typically 30-180 seconds). The column is then washed with anhydrous acetonitrile.[4][13]
-
Capping: The capping solutions (Cap A and Cap B) are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.[5]
-
Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester to a phosphate triester. The column is then washed with anhydrous acetonitrile.[4]
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Mandatory Visualizations
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Caption: Orthogonal deprotection of DMT and TBDMS protecting groups.
References
- 1. alfachemic.com [alfachemic.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to 2',5'-Bis-O-(triphenylmethyl)uridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in the chemical synthesis of ribonucleic acid (RNA). This document details its chemical properties, provides a vetted experimental protocol for its synthesis and purification, and discusses its application in the broader context of oligonucleotide synthesis.
Core Concepts
This compound, also known as 2',5'-di-O-trityluridine, is a protected nucleoside derivative. The bulky triphenylmethyl (trityl) groups are selectively attached to the 2' and 5' hydroxyl functions of the uridine (B1682114) ribose sugar. This protection strategy is crucial in oligonucleotide synthesis as it prevents these hydroxyl groups from participating in unintended side reactions during the formation of the phosphodiester backbone, which exclusively involves the 3'-hydroxyl group of the growing oligonucleotide chain. The selective protection of the 2' and 5' positions allows for the specific formation of the desired 3'-5' phosphodiester linkages that constitute the backbone of RNA.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 6554-11-6 |
| Molecular Formula | C47H40N2O6 |
| Molecular Weight | 728.83 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in pyridine (B92270), chloroform (B151607), and other common organic solvents. Insoluble in water. |
Synthesis of this compound
The synthesis of this compound is a foundational procedure in nucleoside chemistry. The following protocol is based on established methodologies and provides a reliable route to this important compound.
Experimental Protocol
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Triphenylmethyl chloride (Trityl chloride)
-
Chloroform
-
Petroleum ether (b.p. 60-80 °C)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A solution of uridine (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Tritylation: Triphenylmethyl chloride (2.2 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature for an extended period (typically overnight) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath, and a small amount of methanol is added to quench any unreacted trityl chloride. The mixture is then concentrated under reduced pressure to remove the pyridine.
-
Extraction: The resulting residue is dissolved in chloroform and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in chloroform. Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure. The purified product is often obtained as a white, amorphous solid after precipitation from a solvent system like chloroform-petroleum ether.
Quantitative Data:
| Parameter | Typical Value |
| Yield | 70-80% |
| Purity (by TLC) | >95% |
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Description |
| 1H NMR | The proton NMR spectrum will show characteristic signals for the uridine base protons, the ribose protons, and a large multiplet in the aromatic region corresponding to the numerous protons of the two trityl groups. The presence of the trityl groups will cause significant upfield shifts of the ribose proton signals. |
| 13C NMR | The carbon NMR spectrum will display signals for the uridine base carbons, the ribose carbons, and the carbons of the trityl groups, including the characteristic quaternary carbon of the trityl group. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in oligonucleotide synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety and handling protocols from related chemical families, namely protected nucleosides and phosphoramidite (B1245037) reagents. It is imperative that users supplement this guide with their own risk assessments and adhere to all institutional and regulatory safety standards.
Section 1: Safety and Handling
While a dedicated Safety Data Sheet for this compound is not publicly available, the safety profile can be inferred from its constituent parts: a uridine (B1682114) core and two triphenylmethyl (trityl) protecting groups. The primary application of this compound is as a precursor to a phosphoramidite reagent for solid-phase oligonucleotide synthesis. Therefore, precautions should align with those for handling other protected nucleosides and phosphoramidites, which are known to be moisture-sensitive and can be irritating.
1.1 Hazard Identification and Precautionary Measures
Based on the safety data for analogous compounds like DMT-dT phosphoramidite, the following hazards and precautions should be considered:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation. | P280: Wear protective gloves, protective clothing, eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
1.2 First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
1.3 Handling and Storage
Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep the container tightly sealed and store in a dry, well-ventilated area, protected from heat and oxidizing agents. For phosphoramidite derivatives, storage at -20°C is recommended.
Section 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C47H38N2O6 |
| Molecular Weight | 726.8 g/mol |
| Melting Point | 130 - 137 °C |
Section 3: Experimental Protocols
This compound is a protected nucleoside primarily used as a building block in the chemical synthesis of RNA. After conversion to its 3'-O-phosphoramidite derivative, it can be incorporated into a growing oligonucleotide chain using an automated solid-phase synthesizer.
3.1 Generalized Protocol for Solid-Phase RNA Synthesis using the Phosphoramidite Method
This protocol outlines the general steps for incorporating a uridine analog, such as the phosphoramidite derivative of this compound, into an RNA sequence.
Materials and Reagents:
-
This compound-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
-
Solid support with the initial nucleoside attached (e.g., controlled pore glass)
-
Anhydrous acetonitrile
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution in THF/pyridine/water)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine mixture)
Methodology:
The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
-
Preparation: Ensure all reagents and solvents are anhydrous, as phosphoramidites are highly sensitive to moisture.
-
Detritylation (De-blocking): The 5'-O-DMT (dimethoxytrityl) group of the nucleoside attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would lead to the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the triphenylmethyl groups) are removed by treatment with a basic solution (e.g., ammonium hydroxide/methylamine). The trityl groups are acid-labile and can be removed with acids like acetic acid or trifluoroacetic acid.[1][2][3]
3.2 Purification
The crude oligonucleotide product is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, truncated sequences.[4]
Section 4: Visualized Workflows
4.1 Solid-Phase Oligonucleotide Synthesis Cycle
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine, a protected nucleoside derivative crucial for the synthesis of modified oligonucleotides and other therapeutic agents.
Introduction
The selective protection of hydroxyl groups in nucleosides is a fundamental strategy in medicinal chemistry and drug development, enabling precise modifications of the sugar moiety. The triphenylmethyl (trityl) group is a widely used bulky protecting group for primary hydroxyl functions. In the case of uridine (B1682114), the differential reactivity of the 2', 3', and 5' hydroxyl groups allows for controlled protection. This protocol details a method for the synthesis of this compound, a key intermediate where the 3'-hydroxyl group remains available for further chemical transformations.
Experimental Protocol
This protocol outlines the synthesis of this compound from uridine and triphenylmethyl chloride in pyridine (B92270).
Materials and Reagents:
-
Uridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous pyridine
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve uridine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Trityl Chloride: To the stirred solution, add triphenylmethyl chloride (2.2 equivalents) portion-wise at room temperature. The reaction is typically stirred at room temperature but may be gently heated (e.g., to 40-50 °C) to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 95:5 v/v) as the eluent. The disappearance of the starting material and the appearance of new, less polar spots corresponding to mono-, di-, and potentially tri-tritylated products should be observed.
-
Work-up: Once the reaction is deemed complete by TLC analysis (typically after 12-24 hours), the reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product, a mixture of tritylated uridine derivatives, is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then adding a small amount of methanol to the dichloromethane), is employed to separate the desired this compound from other isomers and byproducts. The fractions are monitored by TLC to identify and collect the pure product.
-
Characterization: The structure and purity of the isolated this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1 mmol Uridine) |
| Uridine | 244.20 | 1.0 | 244.2 mg |
| Triphenylmethyl chloride | 278.78 | 2.2 | 613.3 mg |
| Anhydrous Pyridine | 79.10 | Solvent | ~5-10 mL |
Expected Yield: The yield of the desired 2',5'-isomer can vary depending on the reaction conditions and the efficiency of the chromatographic separation. Yields in the range of 40-60% are commonly reported for di-substituted products after purification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: The Role of DMAP in the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',5'-Bis-O-(triphenylmethyl)uridine is a key protected nucleoside intermediate used in the chemical synthesis of oligonucleotides. The triphenylmethyl (trityl) group serves as a bulky and acid-labile protecting group for the hydroxyl functions of the ribose sugar. Selective protection of the 2'- and 5'-hydroxyl groups is a critical step, leaving the 3'-hydroxyl group available for subsequent phosphoramidite (B1245037) chemistry and oligonucleotide chain elongation. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the rate of tritylation reactions. This document provides detailed application notes and protocols for the synthesis of this compound, highlighting the crucial role of DMAP as a catalyst.
The Catalytic Role of DMAP
4-Dimethylaminopyridine (DMAP) is a superior catalyst for acylation and tritylation reactions compared to pyridine (B92270) alone. Its enhanced catalytic activity is attributed to its greater nucleophilicity, which stems from the electron-donating effect of the dimethylamino group. In the tritylation of uridine (B1682114), DMAP functions as a nucleophilic catalyst by reacting with trityl chloride to form a highly reactive N-trityl-4-dimethylaminopyridinium salt intermediate. This intermediate is a significantly more potent tritylating agent than trityl chloride itself, readily transferring the trityl group to the hydroxyl groups of uridine. The presence of a stoichiometric base, such as pyridine or triethylamine, is often required to neutralize the hydrochloric acid generated during the reaction, thus regenerating the catalytic DMAP.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound using DMAP as a catalyst.
Materials:
-
Uridine
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine (1.0 eq) in anhydrous pyridine.
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq). Subsequently, add trityl chloride (2.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the mobile phase.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
The following table summarizes the typical reaction parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Uridine | 1.0 eq |
| Trityl Chloride | 2.2 eq |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq |
| Pyridine (Solvent/Base) | Sufficient to dissolve Uridine |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 25 °C) |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Work-up & Purification | |
| Quenching Agent | Methanol |
| Extraction Solvent | Dichloromethane |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 60-70% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Catalytic Cycle of DMAP in Tritylation
The diagram below illustrates the catalytic role of DMAP in the tritylation of a uridine hydroxyl group.
Caption: Catalytic cycle of DMAP in the tritylation of uridine.
Conclusion
The use of 4-Dimethylaminopyridine (DMAP) as a catalyst provides an efficient and effective method for the synthesis of this compound. The nucleophilic catalysis mechanism involving a highly reactive N-tritylpyridinium intermediate significantly accelerates the reaction rate, allowing for milder reaction conditions and good yields. This protocol offers a reliable procedure for researchers in the field of oligonucleotide synthesis and drug development.
Purification of 2',5'-Bis-O-(triphenylmethyl)uridine by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2',5'-Bis-O-(triphenylmethyl)uridine using silica (B1680970) gel column chromatography. The protocols outlined below are designed to offer a robust methodology for obtaining a high-purity product, a critical step in the synthesis of modified nucleosides for various research and drug development applications.
Introduction
This compound is a key protected nucleoside intermediate used in the synthesis of oligonucleotides and other modified nucleic acid derivatives. The triphenylmethyl (trityl) groups protect the 2' and 5' hydroxyl functions of the uridine (B1682114), allowing for selective modification at other positions. Effective purification of this compound is essential to remove unreacted starting materials, mono-tritylated byproducts, and other impurities that can interfere with subsequent synthetic steps. Silica gel column chromatography is a widely used and effective method for this purification on a laboratory scale.
The successful separation of the desired di-tritylated product from closely related impurities relies on the differential polarity of the compounds. The non-polar trityl groups significantly decrease the polarity of the uridine, making it less retained on the polar silica gel stationary phase compared to the more polar unreacted uridine and mono-tritylated species. By carefully selecting the mobile phase, a clean separation can be achieved.
Data Presentation
The efficiency of a chromatographic separation is highly dependent on the choice of the mobile phase. Below is a summary of typical solvent systems and corresponding retention factor (Rf) values for this compound and related compounds on silica gel TLC plates, which is essential for optimizing the column chromatography protocol.
| Compound | Mobile Phase (v/v) | Typical Rf Value | Notes |
| This compound | Hexane (B92381):Ethyl Acetate (B1210297) (3:1) | ~0.2 - 0.3 | The desired product. An Rf in this range is ideal for good separation on a column. |
| Mono-O-(triphenylmethyl)uridine | Hexane:Ethyl Acetate (3:1) | ~0.1 - 0.15 | A common byproduct. Its lower Rf value allows for separation from the desired product. |
| Uridine | Hexane:Ethyl Acetate (3:1) | ~0.0 | The unreacted starting material, which is highly polar and will remain at the baseline in this solvent system. It can be eluted with a more polar solvent if necessary. |
| Triphenylmethanol | Hexane:Ethyl Acetate (3:1) | ~0.4 - 0.5 | A byproduct from the tritylation reaction. It is less polar than the desired product and will elute first. |
| This compound | Dichloromethane (B109758):Methanol (98:2) | ~0.5 - 0.6 | An alternative solvent system. The higher Rf may require a less polar starting mobile phase for column chromatography to ensure good separation. |
| Mono-O-(triphenylmethyl)uridine | Dichloromethane:Methanol (98:2) | ~0.3 - 0.4 | Shows good separation from the di-tritylated product in this system as well. |
Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature. It is crucial to perform a TLC analysis of the crude reaction mixture before proceeding with column chromatography.
Experimental Protocols
This section details the necessary steps for the successful purification of this compound by silica gel flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Glass chromatography column with a stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Compressed air or nitrogen source (for flash chromatography)
Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase (e.g., Hexane:Ethyl Acetate, 3:1 v/v) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow the chamber to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Analyze the Results: Identify the spots corresponding to the product, starting material, and byproducts based on their Rf values (refer to the data table). The ideal mobile phase for column chromatography will give the desired product an Rf value of approximately 0.2-0.3.
Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material for a good separation.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Never let the silica gel run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin the elution with a non-polar solvent system in which the desired product has a very low Rf (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). This will elute highly non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution). This can be done by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 25-30%.
-
Maintain a constant flow rate. For flash chromatography, apply gentle pressure using compressed air or nitrogen.
-
Collect fractions of a consistent volume in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting aliquots of the collected fractions onto TLC plates.
-
Develop and visualize the TLC plates as described previously.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or foam under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Application Notes and Protocols: Deprotection of 2',5'-Bis-O-(triphenylmethyl)uridine to Uridine
Introduction
In nucleoside chemistry and the synthesis of oligonucleotides, protecting groups are essential for selectively masking reactive functional groups. The triphenylmethyl (trityl, Tr) group is a commonly used acid-labile protecting group for primary hydroxyl functions, such as the 5'-hydroxyl of nucleosides. Its bulky nature also provides steric hindrance. The deprotection of trityl groups is a critical step to yield the final desired nucleoside or to prepare the molecule for subsequent reactions. This document provides detailed protocols for the acid-catalyzed deprotection of 2',5'-Bis-O-(triphenylmethyl)uridine to yield uridine (B1682114).
Reaction Principle
The removal of the triphenylmethyl group is an acid-catalyzed process. The reaction proceeds via protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond. This results in the formation of the deprotected hydroxyl group and a stable triphenylmethyl carbocation (trityl cation).[1] The stability of this carbocation is what allows the reaction to proceed under mild acidic conditions. The trityl cation is often brightly colored, which can sometimes be used as a visual indicator of reaction progress, although this is more common with the dimethoxytrityl (DMT) cation in automated synthesis.[2]
A general mechanism for acid-catalyzed detritylation involves a concerted process rather than a stepwise one.[1] The choice of acid and solvent can influence the reaction rate and selectivity, minimizing side reactions such as depurination, which is a greater concern in the synthesis of long oligonucleotides.[3][4]
Chemical Reaction Diagram
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
Two common methods for detritylation are presented below, utilizing a strong acid (dichloroacetic acid) and a milder acid (acetic acid).
Protocol 1: Deprotection using Dichloroacetic Acid (DCA)
This protocol uses dichloroacetic acid, a reagent commonly employed for detritylation during solid-phase oligonucleotide synthesis.[3][5] It is effective but requires careful control to prevent potential side reactions.
Materials and Equipment
-
This compound
-
Dichloroacetic acid (DCA)
-
Dichloromethane (B109758) (DCM) or Toluene[1]
-
Methanol or Ethanol (B145695)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chromatography column
Procedure
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of toluene (B28343) and acetonitrile (B52724) in a round-bottom flask.[1][5]
-
Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of 3% dichloroacetic acid in the chosen solvent to the flask while stirring.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is typically complete within 20-60 minutes.
-
Quenching: Once the reaction is complete, quench the acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to separate the uridine from the triphenylmethanol (B194598) byproduct.
Protocol 2: Deprotection using Aqueous Acetic Acid
This method is milder and uses readily available acetic acid. It is particularly suitable for small to medium-scale deprotection where reaction speed is less critical.[2]
Materials and Equipment
-
This compound
-
80% aqueous acetic acid[2]
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator or lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification (optional)
Procedure
-
Dissolution: Dissolve the this compound in 80% aqueous acetic acid in a round-bottom flask.[2]
-
Reaction: Stir the solution at room temperature. The reaction may take several hours. For a similar deprotection of a DMT group, the reaction takes about 20 minutes.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the acetic acid by co-evaporation with water or ethanol under reduced pressure. Lyophilization is also an effective method to remove the final traces of acetic acid.[2]
-
Purification: The resulting crude uridine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by reverse-phase HPLC to remove the triphenylmethanol byproduct.[2]
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters for the described deprotection protocols.
| Parameter | Protocol 1: Dichloroacetic Acid (DCA) | Protocol 2: Aqueous Acetic Acid |
| Acid Reagent | Dichloroacetic Acid | Acetic Acid |
| Concentration | ~3% in an organic solvent[6] | 80% in water[2] |
| Solvent | Dichloromethane or Toluene/Acetonitrile[1][5] | Water[2] |
| Reaction Time | 20 - 60 minutes | 1 - 4 hours (estimated) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Workup | Aqueous quench and extraction | Evaporation/Lyophilization[2] |
| Primary Byproduct | Triphenylmethanol | Triphenylmethanol |
| Notes | Fast and efficient; requires careful handling of corrosive acid. | Milder conditions; longer reaction time; simpler workup. |
Experimental Workflow Visualization
Caption: General experimental workflow for the deprotection of protected uridine.
Safety and Troubleshooting
-
Safety Precautions: Dichloroacetic acid and dichloromethane are corrosive and volatile. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incomplete Reaction: If TLC or HPLC analysis shows remaining starting material, extend the reaction time or add a small additional amount of acid catalyst.
-
Side Product Formation: Prolonged exposure to strong acids can potentially lead to the degradation of the nucleoside.[4] It is crucial to monitor the reaction closely and quench it promptly upon completion.
-
Purification Issues: The triphenylmethanol byproduct can sometimes co-elute with the desired product. Careful selection of the chromatography solvent system or the use of reverse-phase HPLC can improve separation.
Conclusion
The deprotection of this compound is a straightforward acid-catalyzed reaction that can be accomplished using various acidic conditions. The choice between a stronger acid like DCA and a milder one like acetic acid depends on the scale of the reaction, the required reaction speed, and the stability of the substrate to the reaction conditions. Proper monitoring and purification are key to obtaining high-purity uridine for downstream applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022175211A1 - Process for the de-tritylation of oligonucleotides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acidic Conditions for Trityl Group Removal from Uridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a widely utilized protecting group for the 5'-hydroxyl function of nucleosides, including uridine (B1682114), in organic synthesis, particularly in the automated synthesis of oligonucleotides. Its bulky nature provides steric hindrance, and its removal, or deprotection, is typically achieved under acidic conditions. The acid lability of the trityl group can be fine-tuned by the introduction of electron-donating groups, such as methoxy (B1213986) substituents, on the phenyl rings. This document provides detailed application notes and protocols for the acidic removal of the trityl group from uridine, with a focus on common reagents, reaction conditions, and potential side reactions.
Data Presentation: Comparison of Acidic Conditions for Detritylation
The selection of the appropriate acidic reagent and reaction conditions is crucial for efficient detritylation while minimizing side reactions such as depurination. The following table summarizes various acidic conditions for the removal of trityl and its derivatives from uridine.
| Protecting Group | Reagent | Concentration | Solvent | Temperature | Time | Yield | Reference |
| 5'-O-Trityl-uridine | Acetic Acid | 80% | Aqueous | Room Temp. | 48 h | N/A | |
| 5'-O-Mono-methoxytrityl (MMTr)-uridine | Acetic Acid | 80% | Aqueous | Room Temp. | 2 h | N/A | [1] |
| 5'-O-Di-methoxytrityl (DMTr)-uridine | Acetic Acid | 80% | Aqueous | Room Temp. | 15 min | N/A | [1] |
| 5'-O-Tri-methoxytrityl (TMTr)-uridine | Acetic Acid | 80% | Aqueous | Room Temp. | 1 min | N/A | [1] |
| 5'-O-DMTr-oligonucleotides | Dichloroacetic Acid (DCA) | 3% | Toluene (B28343) | Room Temp. | N/A | High | [2][3] |
| 5'-O-DMTr-oligonucleotides | Trichloroacetic Acid (TCA) | 3% | Dichloromethane | Room Temp. | N/A | High | [2][3][4] |
| 5'-O-Trityl-protected compound | Formic Acid | 97+% | N/A | Cold (ice bath) | 3 min | N/A | [1] |
| 5'-O-Trityl-protected compound | Trifluoroacetic Acid (TFA) | N/A | Dichloromethane | Room Temp. | N/A | Quantitative | [5] |
| 5'-O-DMTr-oligonucleotides | Triethylammonium Acetate (TEAA) Buffer | 50 mM, pH 4.5-5.0 | Aqueous | 40 °C | N/A | Quantitative | [6] |
Note: "N/A" indicates that the specific data was not provided in the referenced sources. The efficiency of detritylation is influenced by the specific substrate and the scale of the reaction.
Experimental Protocols
Protocol 1: Detritylation using Acetic Acid
This protocol is suitable for the removal of trityl and its methoxy derivatives under relatively mild conditions.
Materials:
-
5'-O-Trityl-protected uridine derivative
-
80% Acetic Acid in water
-
Dioxane
-
Ethanol (B145695) (EtOH)
-
Diethyl ether (Et2O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the 5'-O-trityl-protected uridine derivative in 80% acetic acid in a round-bottom flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetic acid using a rotary evaporator.
-
To the resulting residue, add dioxane and evaporate to dryness. Repeat this step twice.
-
Add ethanol and evaporate to dryness.
-
Add diethyl ether and evaporate to dryness.
-
Extract the residue with warm deionized water.
-
Filter the aqueous solution to remove the insoluble triphenylmethanol (B194598) byproduct.
-
Evaporate the filtrate in vacuo to yield the deprotected uridine.
Protocol 2: Detritylation using Dichloroacetic Acid (DCA) in Toluene
This protocol is commonly used in automated solid-phase oligonucleotide synthesis.
Materials:
-
5'-O-DMTr-uridine bound to a solid support
-
3% Dichloroacetic Acid (DCA) in Toluene
-
Acetonitrile (B52724) (ACN)
-
Synthesis column or vessel
Procedure:
-
Wash the solid support-bound oligonucleotide with acetonitrile.
-
Pass the 3% DCA in toluene solution through the synthesis column or vessel.
-
The appearance of an orange color indicates the release of the dimethoxytrityl cation.
-
Continue to pass the DCA solution until the orange color is no longer observed.
-
Wash the solid support thoroughly with acetonitrile to remove excess acid and the cleaved trityl cation.
-
The deprotected 5'-hydroxyl group is now ready for the next coupling step.
Protocol 3: Mild Detritylation using TEAA Buffer
This protocol is advantageous for acid-sensitive oligonucleotides where depurination is a concern.[6]
Materials:
-
5'-O-DMTr-oligonucleotide
-
50 mM Triethylammonium Acetate (TEAA) buffer
-
5.0 M Acetic Acid aqueous solution
-
Heating block or water bath
Procedure:
-
Dissolve the purified 5'-O-DMTr-oligonucleotide in the 50 mM TEAA buffer.
-
Adjust the pH of the solution to 4.5 or 5.0 using a 5.0 M aqueous acetic acid solution.[6]
-
Incubate the solution at 40 °C.[6]
-
Monitor the deprotection by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The reaction should proceed to completion, yielding the deprotected oligonucleotide.[6]
Mandatory Visualizations
Caption: Experimental workflow for detritylation of uridine.
Caption: Acid-catalyzed SN1-type detritylation mechanism.
Discussion of Side Reactions
The primary side reaction of concern during the acidic deprotection of the trityl group from nucleosides is depurination , which is the cleavage of the N-glycosidic bond of purine (B94841) nucleosides (adenosine and guanosine).[7] While uridine is a pyrimidine (B1678525) and less susceptible to this side reaction, it is a critical consideration in the context of oligonucleotide synthesis which contains purine bases. The use of stronger acids like TFA or DCA at higher concentrations or for prolonged periods increases the risk of depurination.[7] Milder acidic conditions, such as 80% acetic acid or buffered systems at controlled pH, are employed to minimize this undesired reaction.[6]
Conclusion
The removal of the trityl protecting group from uridine is a fundamental step in nucleoside and oligonucleotide chemistry. The choice of acidic conditions, from strong acids like TFA and DCA for rapid deprotection to milder systems like acetic acid or buffered solutions for sensitive substrates, allows for a high degree of control. By understanding the reaction kinetics and potential side reactions, researchers can optimize their detritylation protocols to achieve high yields of the desired deprotected uridine and its derivatives.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. empbiotech.com [empbiotech.com]
- 3. youdobio.com [youdobio.com]
- 4. US6538128B1 - Detritylation solvents for nucleic acid synthesis - Google Patents [patents.google.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: 2',5'-Bis-O-(triphenylmethyl)uridine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside that has historically been explored in the chemical synthesis of oligoribonucleotides. The triphenylmethyl (trityl) group, a bulky and acid-labile protecting group, can be selectively introduced at the 5' and 2'-hydroxyl positions of uridine (B1682114). This application note provides a detailed overview of the historical context, chemical principles, and plausible protocols for the use of this compound in oligonucleotide synthesis. It is important to note that this method is largely of historical interest and has been superseded by more efficient and compatible protecting group strategies in modern automated phosphoramidite (B1245037) synthesis.
Historical Context and Rationale
In the early development of oligonucleotide synthesis, particularly with the phosphotriester and H-phosphonate methods, a variety of protecting group strategies were investigated. The key challenge in RNA synthesis is the differentiation of the 2' and 3'-hydroxyl groups of the ribose sugar. The use of a 2'-O-trityl group was explored as it could be removed under acidic conditions. By protecting both the 5' and 2' positions with trityl groups, the 3'-hydroxyl is left available for chain elongation.
However, the acid lability of the 2'-O-trityl group is comparable to that of the 5'-O-dimethoxytrityl (DMT) group used in modern phosphoramidite chemistry. This lack of orthogonality makes the 2'-O-trityl group unsuitable for standard solid-phase synthesis in the 3' to 5' direction, as the 2'-protecting group would be prematurely removed during the 5'-detritylation step of each cycle. Consequently, its application was primarily in solution-phase synthesis or in methods where a different, non-acid labile, 5'-protecting group was used.
Modern RNA synthesis predominantly employs 2'-hydroxyl protecting groups that are stable to the acidic conditions of 5'-DMT removal and can be cleaved under orthogonal conditions. Common examples include tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-bis(acetoxyethoxy)methyl (ACE) groups.
Data Presentation
Due to the historical nature of this methodology, comprehensive quantitative data from modern, standardized experiments is not available. The following table provides a comparative overview of protecting group strategies to contextualize the challenges associated with 2'-O-trityl protection.
| Protecting Group Strategy | 5'-Protecting Group | 2'-Protecting Group | Deprotection Condition for 2'-Group | Compatibility with Standard 3'-5' Synthesis | Key Considerations |
| Historical Trityl-Based | Triphenylmethyl (Tr) or Monomethoxytrityl (MMT) | Triphenylmethyl (Tr) | Mild Acidic (e.g., dilute dichloroacetic acid) | No | Lack of orthogonality between 5'- and 2'-deprotection. |
| TBDMS Chemistry | Dimethoxytrityl (DMT) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF or TEA·3HF) | Yes | Potential for 2'-3' silyl (B83357) migration. |
| TOM Chemistry | Dimethoxytrityl (DMT) | Triisopropylsilyloxymethyl (TOM) | Fluoride source (e.g., TBAF) | Yes | High coupling efficiencies and stability. |
| ACE Chemistry | Silyl Ether | 2'-bis(acetoxyethoxy)methyl (ACE) | Mild Acidic (pH 3.8) | Yes (with orthogonal 5'-deprotection) | Allows for purification of 2'-protected RNA. |
Experimental Protocols
The following protocols are based on the chemical principles of early oligonucleotide synthesis methods and should be considered as a guide to the historical application of this compound. These are not protocols for modern automated synthesizers.
Protocol 1: Preparation of 3'-O-Phosphoramidite of this compound
This protocol describes the conversion of the protected nucleoside into a phosphoramidite building block suitable for oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile (B52724)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add DIPEA to the solution and cool to 0°C in an ice bath.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3'-O-phosphoramidite.
Protocol 2: Oligonucleotide Synthesis using a 2',5'-Bis-O-trityluridine Building Block (Conceptual Workflow)
This conceptual workflow outlines the steps in a manual, solid-phase synthesis cycle. This assumes a synthesis direction and chemistry where the acid-lability of the 2'-O-trityl group is accommodated, for instance, in the synthesis of short oligomers where a final acid deprotection is feasible or in a 5' to 3' synthesis direction with a non-acid labile 3'-protecting group.
A. Chain Elongation Cycle:
-
Support: Start with a solid support functionalized with the initial nucleoside, with its 5'-hydroxyl group free.
-
Coupling: Dissolve the 3'-O-phosphoramidite of this compound and an activator (e.g., tetrazole) in anhydrous acetonitrile. Add this solution to the solid support and allow to react for 5-15 minutes.
-
Capping: After coupling, cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Wash: Thoroughly wash the support with acetonitrile to remove excess reagents before the next cycle.
B. Deprotection and Cleavage:
-
Phosphate Deprotection: Remove the cyanoethyl protecting groups from the phosphate backbone using a suitable base (e.g., a solution of DBU in acetonitrile).
-
Cleavage from Support: Cleave the oligonucleotide from the solid support using concentrated ammonium (B1175870) hydroxide. This step also removes the protecting groups from the other nucleobases.
-
Trityl Group Deprotection: After cleavage and purification of the partially protected oligonucleotide, remove the 2'- and 5'-O-trityl groups by treatment with a mild acid, such as 80% acetic acid in water, for 1-2 hours at room temperature.
-
Purification: Purify the final deprotected oligonucleotide using techniques such as HPLC or gel electrophoresis.
Visualizations
Caption: Conceptual workflow for solid-phase synthesis and deprotection using a 2',5'-bis-O-trityluridine building block.
Caption: Protection of uridine to form this compound, leaving the 3'-OH free for subsequent reactions.
The use of this compound in oligonucleotide synthesis represents an early strategy to address the challenge of 2'-hydroxyl protection in RNA synthesis. While innovative for its time, the acid-lability of the trityl group on the 2'-position lacks the necessary orthogonality for modern, efficient, automated synthesis protocols. The information and protocols provided herein are intended for educational and historical context. For current research and development in oligonucleotide synthesis, the use of more robust and orthogonal protecting group chemistries, such as TBDMS, TOM, or ACE, is strongly recommended. These modern methods offer higher yields, greater purity, and are compatible with a wide range of automated synthesizers.
Application Notes and Protocols for Reaction Monitoring of 2',5'-Bis-O-(triphenylmethyl)uridine Synthesis by TLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine and the subsequent monitoring of the reaction progress using Thin-Layer Chromatography (TLC). The protocols detailed herein are designed to be accessible to researchers in organic chemistry and drug development. This guide includes a detailed experimental protocol for the synthesis, a step-by-step procedure for TLC analysis, and a representative data table for easy interpretation of results. A workflow diagram is also provided for enhanced clarity of the experimental process.
Introduction
The protection of hydroxyl groups in nucleosides is a fundamental step in the synthesis of oligonucleotides and various nucleoside analogs used in drug development. The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group commonly used for the selective protection of the primary 5'-hydroxyl group of nucleosides. Under controlled conditions, it is also possible to achieve protection of the 2'-hydroxyl group. The synthesis of this compound is a key step in the preparation of modified uridine (B1682114) building blocks.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the context of the synthesis of this compound, TLC allows for the clear differentiation of the starting material (uridine), the mono-tritylated intermediate (5'-O-triphenylmethyluridine), and the desired bis-tritylated product based on their differential polarity and affinity for the stationary and mobile phases.
This application note provides a detailed protocol for the synthesis of this compound and a robust TLC method for monitoring the reaction's progression.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the tritylation of uridine. Optimization of reaction time and stoichiometry may be required.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven before use. The reaction should be carried out under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a round-bottom flask, add uridine (1 equivalent).
-
Dissolution: Dissolve the uridine in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add triphenylmethyl chloride (2.5 - 3 equivalents) portion-wise at room temperature. The excess trityl chloride is to drive the reaction towards the formation of the bis-tritylated product.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC (as described in section 2.2). The reaction time can vary from 12 to 24 hours.
-
Quenching: Once the reaction is deemed complete by TLC, quench the reaction by the slow addition of methanol to consume any unreacted trityl chloride.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexane) to isolate the desired this compound.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 (v/v) ratio is a good starting point. The polarity can be adjusted as needed.
-
Visualization agents:
-
UV lamp (254 nm)
-
A staining solution, such as a p-anisaldehyde solution or a sulfuric acid/vanillin solution, followed by gentle heating.
-
Procedure:
-
Sample Preparation: At regular intervals during the synthesis (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of a suitable solvent like DCM.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the prepared reaction mixture on this line. It is also advisable to spot the starting material (uridine) and, if available, a standard of the expected product as references.
-
Development: Place a small amount of the mobile phase into the developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotted line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Once the solvent front has reached near the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The tritylated compounds will be UV active. Circle the observed spots with a pencil.
-
For further visualization, dip the plate into a staining solution and then gently heat it with a heat gun until colored spots appear.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values of the spots in the reaction mixture to the standards, the progress of the reaction can be monitored. The disappearance of the uridine spot and the appearance of the product spot indicate the progression of the reaction.
Data Presentation
The progress of the reaction can be effectively monitored by observing the changes in the TLC profile over time. The following table summarizes the typical Rf values for the involved species.
| Compound | Typical Rf Value* | UV (254 nm) Activity | Staining Behavior |
| Uridine (Starting Material) | 0.1 - 0.2 | Weakly Active | Develops a distinct color |
| 5'-O-triphenylmethyluridine (Intermediate) | 0.4 - 0.5 | Strongly Active | Develops a distinct color |
| This compound (Product) | 0.7 - 0.8 | Strongly Active | Develops a distinct color |
*Typical Rf values are dependent on the specific TLC plate, mobile phase composition, and experimental conditions. These values are provided as a general guide.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the synthesis of this compound using TLC.
Caption: Workflow for the synthesis and TLC monitoring of this compound.
Conclusion
The synthesis of this compound is a crucial step in nucleoside chemistry. The use of Thin-Layer Chromatography provides a straightforward and effective method for monitoring the progress of this reaction in real-time. By following the detailed protocols and utilizing the provided data as a reference, researchers can confidently perform and monitor this synthesis, leading to the efficient production of this valuable intermediate for further applications in drug discovery and development.
Application Note and Protocol: Large-Scale Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside derivative essential for the chemical synthesis of oligonucleotides and various therapeutic and diagnostic applications. The triphenylmethyl (trityl) group serves as a bulky and acid-labile protecting group for the hydroxyl functions of uridine (B1682114), primarily at the 5' and 2' positions. This protection strategy prevents unwanted side reactions during the step-by-step assembly of nucleic acid chains.[][2] The selective protection of specific hydroxyl groups is a critical step in the synthesis of modified nucleosides for the development of antisense therapies, siRNA, and mRNA-based vaccines.[2] This document provides a detailed protocol for the large-scale synthesis of this compound, including experimental procedures, data presentation, and a workflow visualization.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Material | Uridine | High purity grade recommended |
| Protecting Reagent | Triphenylmethyl chloride (TrCl) | 2.2 - 2.5 molar equivalents |
| Solvent | Anhydrous Pyridine (B92270) | Acts as solvent and base |
| Reaction Temperature | 25-40 °C | Higher temperatures may speed up the reaction but can lead to side products |
| Reaction Time | 12-24 hours | Monitored by TLC or HPLC |
| Yield | 70-85% | Varies with scale and purification method |
| Purity (post-purification) | >98% | Determined by HPLC and NMR |
| Molecular Formula | C47H40N2O6 | |
| Molecular Weight | 728.83 g/mol |
Experimental Protocols
Materials and Reagents
-
Uridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous Pyridine
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment
-
Large-scale reaction vessel with mechanical stirrer and inert gas inlet
-
Heating mantle or water bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Synthesis Procedure: Protection of Uridine
The synthesis involves the protection of the 2' and 5' hydroxyl groups of uridine using triphenylmethyl chloride in the presence of pyridine.
-
Reaction Setup : In a large, dry reaction vessel, dissolve uridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The concentration should be maintained at approximately 0.1-0.2 M.
-
Addition of Trityl Chloride : To the stirred solution, add triphenylmethyl chloride in portions over 30-60 minutes. A slight molar excess of trityl chloride (2.2-2.5 equivalents per equivalent of uridine) is used to ensure complete protection.
-
Reaction : Stir the reaction mixture at room temperature (25 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The product, being more lipophilic, will have a higher Rf value than the starting uridine.
-
Quenching : Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess trityl chloride.
-
Work-up :
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
Purification of the crude product is typically achieved by silica gel column chromatography.
-
Column Preparation : Pack a silica gel column with a slurry of silica in a non-polar solvent like hexanes.
-
Loading : Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions are collected and analyzed by TLC.
-
Isolation : Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR : To confirm the structure and the presence of the trityl groups.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity.
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a key step in the broader pathway of solid-phase oligonucleotide synthesis.[3] The trityl groups on the 2' and 5' positions direct the subsequent phosphoramidite (B1245037) chemistry to the 3'-hydroxyl group, enabling the stepwise elongation of the nucleic acid chain.
Caption: Role of this compound in oligonucleotide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Low Yields and Impurities
Low yields in the synthesis of this compound are a common issue, often stemming from incomplete reactions, the formation of multiple side products, and difficulties in purification. This guide addresses these specific challenges in a question-and-answer format.
FAQs: Reaction Optimization
Question: My reaction is incomplete, and I have a significant amount of unreacted starting material (uridine and mono-tritylated uridine). What are the likely causes and how can I improve the conversion?
Answer: Incomplete reactions are often due to insufficient reagent stoichiometry, inadequate reaction time, or the presence of moisture.
-
Reagent Stoichiometry: The primary (5'-OH) and secondary (2'-OH and 3'-OH) hydroxyl groups of uridine (B1682114) have different reactivities. To drive the reaction towards di-substitution, it is crucial to use a sufficient excess of trityl chloride (TrCl). A typical starting point is to use at least 2.2 to 2.5 equivalents of TrCl per equivalent of uridine.
-
Reaction Time and Temperature: Tritylation of the secondary hydroxyl groups is slower than that of the primary 5'-OH. Ensure the reaction is allowed to proceed for an adequate duration, which can range from 12 to 24 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but may also lead to the formation of more side products.
-
Anhydrous Conditions: Trityl chloride is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically pyridine) must be used. The presence of water will consume the trityl chloride, leading to incomplete reactions and lower yields.
Question: My main problem is the formation of multiple products, leading to a low yield of the desired 2',5'-di-O-tritylated isomer. How can I improve the selectivity of the reaction?
Answer: The formation of a mixture of mono-, di-, and tri-tritylated isomers is the most significant challenge in this synthesis. The key isomers of concern are the desired 2',5'-di-O-trityluridine, and the undesired 3',5'-di-O-trityluridine and 2',3',5'-tri-O-trityluridine.
-
Controlling Stoichiometry: Carefully controlling the stoichiometry of trityl chloride is critical. Using a large excess will favor the formation of the tri-tritylated product, while too little will result in a mixture of mono-tritylated isomers and unreacted uridine. A modest excess (2.2-2.5 eq.) is a reasonable starting point for maximizing the di-tritylated products.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to room temperature or even 0 °C) can sometimes improve selectivity by favoring the reaction at the more reactive hydroxyl groups. However, this will likely require a longer reaction time.
-
Alternative Strategies: While direct di-tritylation is common, multi-step strategies involving orthogonal protecting groups can offer higher selectivity. For instance, one could first selectively protect the 3'-OH, then perform the di-tritylation, followed by deprotection of the 3'-OH. However, this adds complexity and steps to the overall synthesis.
FAQs: Purification Challenges
Question: I am having difficulty separating the desired 2',5'-di-O-trityluridine from the other isomers, particularly the 3',5'-di-O-trityluridine. What purification strategies are most effective?
Answer: The separation of di-tritylated uridine isomers is challenging due to their similar polarities.
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for purification. A long column with a shallow solvent gradient is often necessary to achieve good separation. Typical solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758). Careful monitoring of fractions by TLC is essential.
-
Thin Layer Chromatography (TLC): Before attempting column chromatography, it is crucial to optimize the separation on analytical TLC plates. This will help in identifying a suitable solvent system that provides the best possible separation between the desired product and the main impurities.
-
Recrystallization: If a reasonably pure fraction of the desired product can be obtained from column chromatography, recrystallization can be an effective final purification step to remove minor impurities and obtain a crystalline solid.
Summary of Key Experimental Parameters
The following table summarizes critical parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Recommendation | Rationale |
| Uridine to Trityl Chloride Ratio | 1 : 2.2 - 2.5 | To favor di-substitution while minimizing tri-tritylation. |
| Solvent | Anhydrous Pyridine (B92270) | Acts as both a solvent and a base to neutralize the HCl byproduct. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A small amount (e.g., 0.1 eq.) can accelerate the reaction. |
| Temperature | Room Temperature to 40 °C | Balancing reaction rate and selectivity. Lower temperatures may improve selectivity but require longer reaction times. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Purification | Silica Gel Column Chromatography | Essential for separating the isomeric products. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
Uridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve uridine (1 equivalent) in anhydrous pyridine.
-
Addition of Reagents: Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. Then, add trityl chloride (2.2-2.5 equivalents) portion-wise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:MeOH solvent system).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of methanol. Remove the pyridine under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to separate the desired 2',5'-di-O-trityluridine from other isomers and byproducts.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product by NMR spectroscopy to confirm its identity and purity.
Visualizing the Process
Reaction Workflow and Troubleshooting
The following diagram illustrates the general workflow for the synthesis and purification of this compound, including key troubleshooting checkpoints.
Caption: Troubleshooting workflow for the synthesis of this compound.
Chemical Reaction Pathway
This diagram shows the reaction of uridine with trityl chloride, leading to the desired product and potential side products.
Caption: Reaction pathway showing the formation of the desired product and side products.
improving the selectivity of 5'-O-tritylation of uridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective 5'-O-tritylation of uridine (B1682114).
Troubleshooting Guide
This section addresses common issues encountered during the 5'-O-tritylation of uridine, offering potential causes and solutions in a question-and-answer format.
Question 1: My 5'-O-tritylation reaction is slow and results in a low yield of the desired product. What are the potential causes and how can I improve the reaction rate and yield?
Potential Causes:
-
Suboptimal Reaction Conditions: The traditional method using trityl chloride in pyridine (B92270) can be slow.[1][2]
-
Insufficient Catalyst: The absence of a catalyst can lead to sluggish reactions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[1]
Solutions:
-
Catalyst Addition: The use of silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄) as a catalyst can significantly increase the reaction rate.[1] These silver salts facilitate the formation of a more reactive trityl cation.[2]
-
Solvent System Optimization: A solvent mixture of Tetrahydrofuran (THF) and Dimethylformamide (DMF) (e.g., 4:1 v/v) has been shown to be effective.[1] Eliminating DMF from this system can considerably decrease the reaction rate.[1]
-
Alternative Tritylation Method: Consider using a pre-activated tritylating agent. Tritylium (B1200429) trifluoroacetate (B77799), generated in situ from a trityl alcohol and trifluoroacetic anhydride (B1165640), can lead to faster reactions and good to excellent yields.[2]
Question 2: I am observing significant amounts of di-tritylated (2',5'- or 3',5'-di-O-trityl) byproducts, leading to low selectivity for the 5'-OH group. How can I improve the selectivity?
Potential Causes:
-
Steric Hindrance: The trityl group is bulky, which generally favors reaction at the less sterically hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls. However, under forcing conditions, di-tritylation can occur.
-
Reaction Conditions: Prolonged reaction times or high temperatures can lead to decreased selectivity.
-
Traditional Method Limitations: The standard procedure of using trityl chloride in pyridine can sometimes lead to a mixture of mono- and di-tritylated products, making purification challenging.[1]
Solutions:
-
Silver Nitrate Catalysis: The use of silver nitrate in a THF/DMF solvent system has been reported to lead to highly selective protection of the primary 5'-OH group.[1]
-
Careful Control of Stoichiometry: Use a slight excess of the tritylating agent (e.g., 1.3 equivalents of trityl chloride per equivalent of uridine) to ensure complete consumption of the starting material without promoting excessive di-tritylation.[1]
-
Alternative Protecting Groups for 2' and 3' Hydroxyls: If high selectivity is crucial and difficult to achieve, consider transient protection of the 2' and 3'-hydroxyl groups.[3]
Question 3: The purification of my 5'-O-trityluridine is difficult, and I am struggling to separate it from unreacted uridine and di-tritylated byproducts.
Potential Causes:
-
Similar Polarity of Products: The desired product, starting material, and byproducts can have similar polarities, making chromatographic separation challenging.
-
Incomplete Reaction: A low-yielding reaction will result in a complex mixture that is harder to purify.
Solutions:
-
Optimize Reaction for High Conversion: A more selective and higher-yielding reaction will simplify the purification process. Refer to the solutions in the previous questions to optimize your reaction conditions.
-
Chromatography Conditions: Silica (B1680970) gel chromatography is a common method for purification.[1] Experiment with different solvent systems (e.g., chloroform/ethyl acetate) to achieve better separation.
-
Crystallization: If the product is crystalline, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the improved selectivity observed with the silver nitrate method?
The addition of silver nitrate facilitates the abstraction of the chloride from trityl chloride, leading to the formation of a highly reactive trityl cation. This increased reactivity allows the reaction to proceed under milder conditions and for shorter durations, which enhances the kinetic preference for the sterically less hindered 5'-hydroxyl group over the 2'- and 3'-hydroxyls.
Q2: Are there any alternatives to silver salts for activating the tritylation reaction?
Yes, a method using a trityl alcohol and trifluoroacetic anhydride has been developed.[2] This method avoids the use of expensive silver salts and generates a highly reactive tritylium trifluoroacetate in situ.[2]
Q3: Can I use pyridine in the silver nitrate-catalyzed reaction?
The addition of pyridine to the silver nitrate/THF/DMF system has been shown to work against the progress of the reaction.[1] Therefore, it is not recommended.
Data Presentation
Table 1: Comparison of Different 5'-O-Tritylation Methods for Uridine
| Method | Tritylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield of 5'-O-Trityluridine | Selectivity | Reference |
| Traditional | Trityl chloride | Pyridine | Pyridine | ~12 h | Variable, often with byproducts | Moderate | [1] |
| Silver Nitrate | Trityl chloride | Silver Nitrate | THF/DMF (4:1) | 2 h | ~40-85% (for various ribonucleosides) | High | [1] |
| Trityl Alcohol/TFAA | Trityl alcohol | DIEA | THF | 2 h | Good to Excellent (for various nucleosides) | High | [2] |
Experimental Protocols
Protocol 1: Selective 5'-O-Tritylation of Uridine using Silver Nitrate [1]
-
Dissolve uridine in a mixture of THF/DMF (e.g., 8:2 mL).
-
Add silver nitrate (1.2 mmol per mmol of uridine) and stir until completely dissolved (approximately 7 minutes).
-
Add trityl chloride (1.3 mmol per mmol of uridine) all at once.
-
Stir the resulting mixture at 25°C for 2 hours.
-
Filter the mixture to remove the silver chloride precipitate.
-
Mix the clear filtrate with a 5% aqueous NaHCO₃ solution to prevent detritylation.
-
Extract the product into CH₂Cl₂.
-
Dry the organic layer with Na₂SO₄ and evaporate the solvent.
-
Purify the residue by silica gel chromatography using a suitable eluent such as a gradient of ethyl acetate (B1210297) in chloroform.
Protocol 2: 5'-O-Tritylation using Trityl Alcohol and Trifluoroacetic Anhydride [2]
-
Preparation of the Tritylating Reagent: In a separate flask, react trityl alcohol (1.2 equivalents) with trifluoroacetic anhydride (3.0 equivalents) in CH₂Cl₂ at room temperature for 2 hours. Evaporate the solvent to obtain the tritylium trifluoroacetate.
-
Tritylation Reaction: Dissolve the uridine substrate (1 equivalent) in THF.
-
Add the pre-formed tritylium trifluoroacetate and diisopropylethylamine (DIEA) (2 equivalents) to the uridine solution.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction and work up as appropriate.
-
Purify the product by silica gel chromatography.
Visualizations
Caption: Comparison of traditional and silver nitrate-catalyzed 5'-O-tritylation workflows.
Caption: Key factors influencing the selectivity of 5'-O-tritylation of uridine.
References
managing acidic byproducts in deprotection reactions
An essential aspect of chemical synthesis, particularly in peptide and medicinal chemistry, involves the use of protecting groups to mask reactive functional groups. The removal of these groups, or "deprotection," often requires acidic conditions, which can generate acidic byproducts and reactive intermediates. Failure to properly manage these byproducts can lead to product degradation, formation of impurities, and lower yields.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with acidic byproducts in deprotection reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during or after deprotection reactions involving acidic reagents.
Q1: My final product shows signs of degradation or charring after acidic deprotection. What happened and how can I prevent it?
Possible Cause: Your target molecule is likely sensitive to the harsh acidic conditions required for deprotection. Strong acids like neat trifluoroacetic acid (TFA) can cause decomposition, especially for complex molecules with multiple acid-labile groups.[1]
Solutions:
-
Modify Reaction Conditions:
-
Reduce Acid Concentration: Instead of 95-100% TFA, try a more dilute solution, such as 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[2]
-
Use a Milder Acid: Consider using a weaker acid system, such as 4M HCl in 1,4-dioxane, which can be effective for Boc deprotections while being less harsh than TFA.[1][2]
-
Control the Temperature: Perform the reaction at 0°C to slow down potential degradation pathways.[2]
-
-
Reduce Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and stop it as soon as the starting material is consumed to minimize product exposure to the acid.[2]
-
Alternative Deprotection Methods: If your molecule is highly acid-sensitive, explore non-acidic deprotection strategies. For example, some Boc groups can be removed thermally or by using reagents like TMS-I in neutral conditions.[1]
Q2: I am observing unexpected side products after deprotection, especially with molecules containing tryptophan, tyrosine, or methionine residues. Why is this happening?
Possible Cause: The acid-mediated cleavage of protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) esters generates highly reactive tert-butyl carbocations (t-Bu⁺).[3][4] These carbocations are powerful electrophiles that can alkylate electron-rich and nucleophilic functional groups, such as the indole (B1671886) ring of tryptophan or the side chains of tyrosine and methionine, leading to undesired byproducts.[3][4]
Solution: Use Carbocation Scavengers Scavengers are reagents added to the cleavage "cocktail" to trap these reactive carbocations before they can modify your product.[3]
-
Mechanism: The scavenger reacts with the carbocation, neutralizing it and preventing side reactions.[5]
-
Common Scavengers: The choice of scavenger depends on the protecting groups and the sensitive amino acids present in your sequence. Water is an essential scavenger that can help suppress many side reactions.[3] Trialkylsilanes like triisopropylsilane (B1312306) (TIS) are highly effective carbocation scavengers.[5][6] Thiol-based scavengers are also widely used.[7]
Q3: How can I completely remove the deprotection acid (e.g., TFA) from my final product after the reaction is complete?
Possible Cause: Strong acids like TFA are high-boiling and can form stable salts with basic functional groups (e.g., amines) in your product, making them difficult to remove by simple evaporation.
Solutions:
-
Co-evaporation: After an initial concentration via rotary evaporation, add a non-polar solvent like toluene (B28343) and evaporate again. This process can help azeotropically remove residual TFA.[2]
-
Precipitation and Washing: Precipitate your product by adding it to a large volume of a cold non-polar solvent, such as diethyl ether.[3] The resulting solid can be collected by filtration and washed with more cold ether to remove residual acid and scavengers.
-
Aqueous Basic Wash: If your product is stable to basic conditions, perform a liquid-liquid extraction.[2] Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM, Ethyl Acetate) and wash it with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic.[8] This neutralizes the acid, converting it to a salt that is soluble in the aqueous layer.[9][10]
-
Solid-Phase Scavenging: Use a basic scavenger resin, such as Amberlyst A21.[11] After the reaction, the mixture can be passed through a cartridge containing the resin, which will bind the excess acid, allowing for simple filtration to isolate the product.
Q4: My workup is forming a persistent emulsion during the aqueous wash. How can I resolve this?
Possible Cause: Emulsions are often caused by the presence of fine solid particulates or amphiphilic byproducts that stabilize the interface between the organic and aqueous layers.[12]
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.[12]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite or glass wool. This can remove the fine solids that are stabilizing the emulsion.[12]
-
Gentle Mixing: Avoid vigorous shaking, which can promote emulsion formation. Instead, gently invert the separatory funnel several times to mix the layers.[12]
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can effectively separate the layers.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups whose removal generates acidic byproducts?
The most common acid-labile protecting groups are used for amines, alcohols, and carboxylic acids. The acidic byproduct is typically the strong acid reagent used for the deprotection itself.
-
For Amines:
-
Boc (tert-butyloxycarbonyl): Removed with strong acids like TFA or HCl.[13]
-
-
For Carboxylic Acids:
-
t-Butyl (tBu) esters: Cleaved by acids, generating isobutylene (B52900) and the t-butyl cation.[14]
-
-
For Alcohols:
-
Silyl ethers (e.g., TBDMS, TIPS): Can be removed by acids or fluoride (B91410) sources.[14][15]
-
Acetals (e.g., MOM, THP, Trityl): These are removed under various acidic conditions, from mild to strong.[15][16]
-
Q2: What is the difference between a "carbocation scavenger" and an "acid scavenger"?
While the terms are sometimes used interchangeably, they refer to distinct functions in the context of a deprotection reaction and subsequent workup.
-
Carbocation Scavenger: This is a reagent added during the deprotection reaction. Its purpose is to trap reactive electrophilic species (like the t-butyl cation) that are generated when the protecting group is cleaved.[3][5] This prevents these species from causing side reactions with your product. Examples include triisopropylsilane (TIS) and 1,2-ethanedithiol (B43112) (EDT).
-
Acid Scavenger (or Base): This refers to a basic substance used after the deprotection reaction is complete (during the workup). Its purpose is to neutralize the excess strong acid (e.g., TFA, HCl) used to drive the reaction.[9][10] This is crucial for stopping the reaction and preventing product degradation during purification and storage. Examples include sodium bicarbonate, triethylamine, or basic resins.
Q3: How do I choose the right workup strategy to remove acidic byproducts?
The optimal workup strategy depends on the chemical properties of your final product, such as its stability, solubility, and polarity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a post-deprotection workup strategy.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
This table summarizes common reagents and conditions for the removal of the Boc protecting group.
| Reagent | Typical Concentration | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-95% (v/v) | Dichloromethane (DCM) | 0°C to RT | Very common and effective; requires scavengers for sensitive substrates.[2] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | 0°C to RT | A common alternative to TFA; can be purchased or prepared.[2][11] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | CH₃OH, DCM/THF | RT | Milder Brønsted acid, but may require longer reaction times.[8] |
Table 2: Common Carbocation Scavengers for TFA Cleavage
This table lists common scavengers used to prevent side reactions from carbocations generated during TFA-mediated deprotection, particularly in peptide synthesis.[3]
| Scavenger | Typical Conc. | Reactive Species Trapped | Protects Residues Like... |
| Triisopropylsilane (TIS) | 2.5 - 5% | t-butyl cations, trityl cations | Trp (Tryptophan), Tyr (Tyrosine) |
| Water (H₂O) | 2.5 - 5% | t-butyl cations, Pmc group | Trp, Arg(Pmc) |
| 1,2-Ethanedithiol (EDT) | 2.5% | t-butyl trifluoroacetate | Trp, Met (Methionine) |
| Thioanisole | 2 - 5% | t-butyl cations, Pmc group | Trp, Arg(Pmc) |
| Benzylthiols (e.g., 1,4-BDMT) | Varies | Cations from side chain PGs | Cys (Cysteine) and others |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection with Scavengers
This protocol is a general guideline for cleaving a peptide from a resin and removing side-chain protecting groups.
-
Place the dry peptide-resin (e.g., 50 mg) in a reaction vessel.[17]
-
Prepare the cleavage cocktail. For a standard reaction, use a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin (approx. 1-2 mL for 50 mg of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary, so a small-scale trial is recommended.[17]
-
After the reaction, filter the mixture through a fritted funnel to separate the resin beads. Collect the filtrate, which contains your deprotected product.[3]
-
Wash the resin with a small additional volume of neat TFA or DCM and combine the filtrates.[3]
-
Proceed to product isolation using one of the methods described below (e.g., precipitation in cold ether).
Caption: Experimental workflow for TFA-mediated deprotection and cleavage.
Protocol 2: Aqueous Workup for Acid Removal
This protocol describes how to neutralize and remove acidic byproducts using a liquid-liquid extraction.
-
Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the volatile solvent (e.g., DCM).[2]
-
Re-dissolve the residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel to mix, periodically venting to release CO₂ gas that is generated. Continue until gas evolution ceases.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one or two more times, followed by a final wash with saturated brine to remove residual water.[12]
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the organic solution under reduced pressure to yield the neutralized crude product.
Protocol 3: Removal of Acidic Byproducts using a Basic Resin
This method is useful for acid-sensitive products where an aqueous basic wash is not suitable.
-
After the deprotection reaction, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the crude product in a suitable solvent (methanol often works well for polar compounds).[11]
-
Add a basic scavenger resin (e.g., Amberlyst A21) to the solution (a significant excess, e.g., 1g of resin per 100mg of product, may be needed).[11]
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a cotton plug or a fritted funnel to remove the resin.
-
Rinse the resin with a small amount of the same solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the neutralized product.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. polypeptide.com [polypeptide.com]
- 8. mdpi.com [mdpi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. catalystchemistry.com.au [catalystchemistry.com.au]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Alternative Bases for Tritylation Reactions
Welcome to the technical support center for tritylation reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of alternative bases to pyridine (B92270) for the protection of alcohols with a trityl group.
Troubleshooting Guide
Issue: Low or No Yield of Tritylated Product
| Question | Possible Cause | Solution |
| Why is my tritylation reaction failing or giving a low yield? | 1. Inactive Tritylating Agent: Trityl chloride is sensitive to moisture and can hydrolyze to the unreactive triphenylmethanol. | Use a fresh bottle of trityl chloride or recrystallize the existing stock. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficiently Basic Conditions: The chosen base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to an acidic environment that can stall the reaction or deprotect the product. | Select a base with a higher pKa of its conjugate acid. Refer to the data table below for guidance. For sterically hindered alcohols, a stronger, non-nucleophilic base like DBU may be necessary.[1][2] | |
| 3. Steric Hindrance: Secondary and tertiary alcohols react significantly slower than primary alcohols due to the steric bulk of the trityl group.[1] | Increase the reaction temperature and/or reaction time. Consider using a more reactive tritylating agent, such as trityl triflate (TrOTf), or adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For particularly challenging substrates, activating trityl alcohol with trifluoroacetic anhydride (B1165640) can be an effective alternative.[1][2] | |
| 4. Poor Nucleophilicity of the Alcohol: Electron-withdrawing groups near the hydroxyl group can decrease its nucleophilicity, slowing down the reaction. | Use a more forcing set of conditions, such as a stronger base and higher temperatures. The addition of DMAP can also help to accelerate the reaction.[3] |
Issue: Formation of Side Products
| Question | Possible Cause | Solution |
| I am observing multiple spots on my TLC, including the starting material and an apolar byproduct. What is happening? | 1. Hydrolysis of Trityl Chloride: The presence of moisture can lead to the formation of triphenylmethanol, which appears as a less polar spot on TLC. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. |
| 2. Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting alcohol. | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed. | |
| 3. Over-reaction (for diols): If the substrate is a diol, di-tritylation may occur, especially if an excess of the tritylating agent is used. | Use a stoichiometric amount of trityl chloride (typically 1.0-1.2 equivalents for a primary alcohol). The steric bulk of the trityl group generally favors mono-protection of the primary hydroxyl group.[2] |
Issue: Difficulty in Product Purification
| Question | Possible Cause | Solution |
| How can I effectively remove the protonated base (e.g., triethylammonium (B8662869) chloride) from my reaction mixture? | The salt of the amine base is often soluble in the aqueous phase during workup. | Perform an aqueous workup by washing the organic layer with water or a dilute acidic solution (e.g., 1M HCl) to remove the amine salt. Be cautious with acid-sensitive substrates, where a simple water wash is preferable. For pyridine removal, washing with a dilute copper sulfate (B86663) solution can be effective as it forms a water-soluble complex.[4] |
| My purified product is an oil and not a solid. How can I solidify it? | Tritylated compounds can sometimes be difficult to crystallize, especially if minor impurities are present. | Try co-evaporation with a solvent like toluene (B28343) to remove residual solvents. If the product remains an oil, purification by column chromatography followed by drying under high vacuum is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to pyridine for my tritylation reaction?
While pyridine is a classic and effective base for tritylation, it has a pungent and unpleasant odor and can be toxic.[5] Alternative bases can offer advantages such as being less odorous, having different basicity and steric profiles, and being easier to remove during workup.
Q2: How do I choose the right alternative base for my specific substrate?
The choice of base depends on the steric hindrance of the alcohol being protected.
-
For primary alcohols: Less hindered and less basic amines like triethylamine (B128534) (TEA) are often sufficient.
-
For secondary alcohols: A more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is a good choice to avoid side reactions.[1]
-
For hindered secondary or tertiary alcohols: A stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to achieve a reasonable reaction rate.[1][6]
Q3: Can I use a catalytic amount of an alternative base?
No, the base in a tritylation reaction with trityl chloride acts as a stoichiometric acid scavenger to neutralize the HCl produced.[7] Therefore, at least one equivalent of the base is required. However, a catalytic amount of a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]
Q4: What is the role of DMAP in tritylation reactions?
DMAP is a highly effective nucleophilic catalyst. It reacts with trityl chloride to form a reactive N-trityl-4-dimethylaminopyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than trityl chloride itself, thus accelerating the reaction.[8]
Q5: My reaction is still slow even with an alternative base. What else can I do?
If the reaction is sluggish, you can try the following:
-
Gently heat the reaction mixture (e.g., to 40-50 °C).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Use a more polar aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile.
-
Consider using a more reactive tritylating agent, such as trityl triflate (TrOTf).
Data Presentation: Comparison of Alternative Bases to Pyridine
| Base | Abbreviation | pKa of Conjugate Acid | Boiling Point (°C) | Key Features |
| Pyridine | Py | 5.25 | 115 | Traditional base, also acts as a solvent. Unpleasant odor.[5] |
| Triethylamine | TEA, Et₃N | 10.75 | 89 | Common, inexpensive, and effective for primary alcohols. Strong odor. |
| Diisopropylethylamine | DIPEA, DIEA | 11.0 (approx.) | 127 | Sterically hindered, non-nucleophilic base, good for secondary alcohols. |
| 2,6-Lutidine | - | 6.72 | 144 | Sterically hindered, mild base. Good for preventing side reactions.[7] |
| N,N-Dimethylaniline | DMA | 5.15 | 193-194 | Less basic than aliphatic amines, can be used when milder conditions are needed. |
| N-Methylimidazole | NMI | 7.0-7.4 | 198 | Good nucleophilic catalyst, can accelerate reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 (in MeCN) | 261 | Strong, non-nucleophilic base, suitable for very hindered alcohols.[9] |
Experimental Protocols
Protocol 1: Tritylation of a Primary Alcohol using Triethylamine (TEA)
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of the primary alcohol, triethylamine, and DMAP in anhydrous DCM at 0 °C under an inert atmosphere, add trityl chloride portion-wise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Expected Yield: Typically >80% for unhindered primary alcohols.
Protocol 2: Tritylation of a Secondary Alcohol using Diisopropylethylamine (DIPEA)
-
Materials:
-
Secondary alcohol (1.0 equiv)
-
Trityl alcohol (1.2 equiv)
-
Trifluoroacetic anhydride (3.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a solution of trityl alcohol in anhydrous DCM, add trifluoroacetic anhydride under an inert atmosphere.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the residue in anhydrous THF.
-
Add the secondary alcohol and DIPEA.[1]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: Good to excellent yields can be achieved with this method for secondary alcohols.[1]
Protocol 3: Tritylation of a Hindered Alcohol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
Trityl chloride (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.4 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the hindered secondary alcohol in anhydrous DCM under an inert atmosphere.
-
Add DBU followed by trityl chloride to the solution.[6]
-
Stir the reaction at room temperature and monitor by TLC. The reaction may require several hours to overnight.
-
Once the reaction is complete, dilute with DCM and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
-
-
Expected Yield: This method provides high yields for the tritylation of secondary alcohols.[6]
Visualization
Caption: A decision tree to guide the selection of an appropriate base for tritylation reactions based on the steric hindrance of the alcohol substrate.
References
- 1. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Trityl vs. TBDMS Protecting Groups for Uridine
In the realm of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral agents, the selective protection of hydroxyl groups is a cornerstone of successful outcomes. For uridine (B1682114), the 5'-primary hydroxyl group is a key site for modification, and its transient protection is often a critical step. Among the arsenal (B13267) of available protecting groups, the bulky trityl (Tr) and tert-butyldimethylsilyl (TBDMS) groups are common choices. This guide provides an objective, data-driven comparison of these two groups for the 5'-O-protection of uridine to assist researchers in making informed decisions for their synthetic strategies.
Performance at a Glance: Trityl vs. TBDMS
The choice between trityl and TBDMS often hinges on the desired balance between stability, ease of removal, and orthogonality with other protecting groups in the synthetic scheme. While both are effective, they exhibit key differences in reaction kinetics, yields, and lability.
| Feature | Trityl (specifically DMTr) | TBDMS |
| Selectivity | High for primary (5') hydroxyl | High for primary (5') hydroxyl |
| Protection Yield | 74-85%[1] | ~95%[2] |
| Protection Time | 30 minutes[1] | 3 hours[2] |
| Stability | Stable to basic and nucleophilic conditions | Stable to phosphorylation and basic conditions[3] |
| Lability | Cleaved under acidic conditions[3] | Cleaved by fluoride (B91410) ions; acid sensitive[4][5] |
| Steric Hindrance | High | Moderate |
Experimental Data Summary
The following tables summarize quantitative data for the key protection and deprotection reactions for both groups, derived from established literature protocols.
Table 1: 5'-Hydroxyl Protection of Uridine
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield |
| DMTr | Uridine, DMTr-Cl | None (RAM) | Room Temp. | 30 min | 74-85%[1] |
| TBDMS | Uridine, TBDMS-Cl, AgNO₃ | THF | Room Temp. | 3 h | ~95%[2] |
Table 2: 5'-Hydroxyl Deprotection
| Protected Uridine | Reagents | Solvent | Temperature | Time | Notes |
| 5'-O-DMTr-Uridine | 80% Acetic Acid | Water | Room Temp. | 20 min | Standard acidic cleavage[3] |
| 5'-O-TBDMS-Uridine | TEA·3HF | DMSO | 65 °C | 2.5 h | Common for RNA desilylation |
| 5'-O-TBDMS-Uridine | Dowex 50WX4-200 | Methanol (B129727) | 50-60 °C | 30-60 min | Greener, microwave-assisted method[6] |
Logical Workflow and Comparison
The general workflow for utilizing a protecting group involves a protection step, subsequent reaction on other parts of the molecule, and a final deprotection step. The choice between Trityl and TBDMS depends on the specific conditions of the intermediate reactions.
The decision between using Trityl or TBDMS can be guided by the stability requirements of the planned synthetic route.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-Uridine (DMTr-Uridine)
This protocol is adapted from a high-efficiency, solvent-free mechanochemical method.[1]
-
Materials: Uridine, 4,4'-dimethoxytrityl chloride (DMTr-Cl).
-
Procedure:
-
To a milling vessel, add uridine (e.g., 2 mmol, 488 mg).
-
Add DMTr-Cl in small increments until a free-flowing slurry phase is maintained.
-
Subject the mixture to Resonant Acoustic Mixing (RAM) or vigorous ball milling for 30 minutes at room temperature.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, the crude product is purified. Recrystallization from toluene (B28343) and hexanes can afford the pure product.
-
-
Expected Yield: 74-85%.
Protocol 2: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-Uridine (TBDMS-Uridine)
This protocol is based on a silver nitrate-catalyzed reaction providing high selectivity for the 5'-position.[2]
-
Materials: Uridine, tert-butyldimethylsilyl chloride (TBDMS-Cl), silver nitrate (B79036) (AgNO₃), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve uridine (e.g., 1 mmol) in anhydrous THF.
-
Add TBDMS-Cl (2.2 equivalents) and silver nitrate (2.2 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC. The reaction should show exclusive formation of the 5'-O-TBDMS derivative.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
The filtrate is concentrated, and the product is purified by silica (B1680970) gel chromatography.
-
-
Expected Yield: Approximately 95%.
Protocol 3: Deprotection of 5'-O-DMTr-Uridine (Detritylation)
A standard mild acidic cleavage protocol.[3]
-
Materials: 5'-O-DMTr-Uridine, 80% aqueous acetic acid.
-
Procedure:
-
Dissolve the dried 5'-O-DMTr-Uridine in 80% aqueous acetic acid.
-
Let the solution stand at room temperature for 20 minutes.
-
The reaction progress can be monitored by the appearance of the orange color of the trityl cation (if anhydrous) or by TLC.
-
Quench the reaction by adding an equal volume of ethanol (B145695) and lyophilize the sample to remove the acetic acid.
-
The resulting detritylated uridine can be further purified by desalting or chromatography to remove dimethoxytritanol.
-
Protocol 4: Deprotection of 5'-O-TBDMS-Uridine (Desilylation)
A greener, microwave-assisted method using a reusable acidic resin.[6]
-
Materials: 5'-O-TBDMS-Uridine, Dowex 50WX4-200 resin, Methanol (MeOH).
-
Procedure:
-
In a microwave-safe tube, add 5'-O-TBDMS-Uridine (e.g., 1 mmol) and Dowex 50WX4-200 resin (2:1 w/w ratio).
-
Add a minimal amount of methanol (e.g., 0.5 mL).
-
Irradiate the mixture in a microwave reactor at 50-60 °C for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the mixture to remove the resin beads.
-
Wash the resin beads several times with fresh methanol.
-
Combine the filtrates and evaporate the solvent to yield the deprotected uridine.
-
Conclusion and Recommendations
Both trityl and TBDMS groups are highly effective for the selective protection of the 5'-hydroxyl of uridine.
Choose Trityl (e.g., DMTr) when:
-
Rapid protection is desired (30 minutes).
-
The subsequent synthetic steps are sensitive to fluoride ions but stable under basic conditions.
-
A slightly lower yield on the protection step is acceptable.
Choose TBDMS when:
-
The highest possible yield for the protection step is critical (~95%).
-
Subsequent reactions involve acidic conditions where a trityl group would be labile.
-
Orthogonality with acid-labile or base-labile protecting groups is required, as TBDMS removal is specific to fluoride ions or certain acidic conditions.
The selection is ultimately dictated by the overall synthetic strategy. TBDMS offers greater stability and higher protection yields, making it a robust choice for multi-step syntheses. Trityl, particularly with modern mechanochemical methods, provides a remarkably fast and efficient protection, ideal for shorter synthetic sequences or when fluoride sensitivity is a concern.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates | MDPI [mdpi.com]
The Strategic Advantage of 2',5'-Bis-O-(triphenylmethyl)uridine in Specialized Synthesis: A Comparative Guide
In the intricate field of nucleoside chemistry and drug development, the selective protection of hydroxyl groups is a cornerstone of successful synthesis. Among the arsenal (B13267) of protecting groups available to researchers, the triphenylmethyl (trityl) group holds a prominent, albeit specialized, position. This guide provides a comprehensive comparison of 2',5'-Bis-O-(triphenylmethyl)uridine with other common uridine (B1682114) protection strategies, offering insights into its unique advantages in specific synthetic contexts. While not a universally employed strategy in routine oligonucleotide synthesis, the dual protection of the 2' and 5' hydroxyls with bulky trityl groups offers distinct benefits in terms of directing reactivity and enabling unique molecular architectures.
Performance Comparison: Trityl vs. Silyl (B83357) Protecting Groups
The choice of a protecting group is a critical decision in any multi-step synthesis, directly impacting yield, purity, and the accessibility of specific molecular positions for further reaction. The most common alternatives to trityl groups for protecting the hydroxyls of uridine are silyl ethers, such as TBDMS (tert-butyldimethylsilyl) and TOM (triisopropylsilyloxymethyl).
| Feature | This compound | 2',5'-Bis-O-(silyl)uridine (e.g., TBDMS) |
| Selectivity of Introduction | High for primary 5'-OH due to steric hindrance. Stepwise introduction allows for selective 2' protection. | High for primary 5'-OH. Can be directed to 2' and 3' hydroxyls. |
| Stability | Stable to basic and nucleophilic conditions. Labile to acid. | Generally stable to a wide range of conditions, but sensitive to fluoride (B91410) ions. |
| Cleavage Conditions | Mild acidic conditions (e.g., dilute trifluoroacetic acid, acetic acid). | Fluoride ion sources (e.g., TBAF, HF-pyridine). |
| Steric Hindrance | Very high. Can direct subsequent reactions to the 3'-position. | High, but generally less bulky than trityl groups. |
| Application in Oligonucleotide Synthesis | Not commonly used in standard solid-phase synthesis due to steric bulk and lability during coupling. | Widely used in RNA synthesis (e.g., 2'-O-TBDMS). |
| Key Advantage | Allows for selective reactions at the 3'-hydroxyl group and facilitates the synthesis of specific isomers or derivatives. | Well-established, high-yielding, and compatible with automated solid-phase synthesis. |
The Core Advantage: Directing Reactivity to the 3'-Hydroxyl Group
The primary advantage of employing a 2',5'-bis-O-trityl protection strategy lies in the pronounced steric hindrance exerted by the two bulky triphenylmethyl groups. This effectively shields the 2' and 5' positions, leaving the 3'-hydroxyl group as the most accessible site for subsequent chemical transformations. This regioselectivity is particularly valuable in the synthesis of:
-
3'-Modified Nucleosides: For the introduction of labels, linkers, or other functionalities specifically at the 3'-position.
-
Branched or Dendritic Oligonucleotides: Where the 3'-hydroxyl serves as a branching point for the synthesis of complex nucleic acid structures.
-
Cyclic Dinucleotides and other Non-linear Constructs: The defined orientation of the unprotected 3'-hydroxyl can facilitate intramolecular cyclization reactions.
Experimental Protocols
While a universal, high-yield protocol for the use of this compound in all synthetic applications is not established due to its specialized nature, the following outlines the general principles and key experimental steps.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a stepwise manner to control the regioselectivity of the tritylation.
Protocol:
-
Selective 5'-O-Tritylation: Uridine is reacted with one equivalent of triphenylmethyl chloride (TrCl) in a suitable solvent like pyridine. The inherent higher reactivity of the primary 5'-hydroxyl group leads to the preferential formation of 5'-O-trityluridine.
-
Purification: The mono-tritylated product is purified from the reaction mixture using column chromatography.
-
2'-O-Tritylation: The purified 5'-O-trityluridine is then subjected to a second tritylation reaction, typically using a slight excess of TrCl and a stronger base or catalyst to promote the reaction at the more sterically hindered 2'-hydroxyl group.
-
Final Purification: The desired this compound is isolated and purified by column chromatography.
Utilization in a Hypothetical 3'-Esterification Reaction
This protocol illustrates how the protected uridine can be used to achieve a selective reaction at the 3'-position.
Protocol:
-
Reaction Setup: this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Acylation: An acylating agent (e.g., an acid chloride or anhydride) and a suitable base (e.g., triethylamine (B128534) or DMAP) are added to the solution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the 3'-O-acylated uridine derivative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Synthetic pathway for this compound.
Caption: General workflow for utilizing the protected uridine.
Caption: Key advantages and applications.
Conclusion
A Comparative Guide to the NMR Spectral Data of Protected Uridine Derivatives
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for uridine (B1682114) and its protected derivatives. The focus is on 2',5'-Bis-O-(triphenylmethyl)uridine and its comparison with uridine and 2',3'-O-Isopropylideneuridine. This comparison is crucial for researchers in drug development and medicinal chemistry for the structural verification and purity assessment of synthesized nucleoside analogues.
Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for uridine and 2',3'-O-Isopropylideneuridine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data for this compound is presented as expected shifts based on chemical principles.
| Assignment | Uridine | 2',3'-O-Isopropylideneuridine | This compound (Expected) |
| ¹H NMR (ppm) | |||
| H-6 | 7.89 | 7.80 | ~7.5-7.9 |
| H-5 | 5.66 | 5.64 | ~5.5-5.7 |
| H-1' | 5.79 | 5.84 | ~5.9-6.1 |
| H-2' | 4.03 | 4.90 | Downfield shift from uridine |
| H-3' | 3.97 | 4.75 | ~4.0-4.2 |
| H-4' | 3.85 | 4.08 | ~4.1-4.3 |
| H-5'a, H-5'b | 3.63, 3.56 | 3.58 | Significant downfield shift |
| NH-3 | 11.3 | 11.4 | ~11.0-11.5 |
| Trityl-H | - | - | ~7.2-7.5 (multiple signals) |
| Isopropylidene-CH₃ | - | 1.49, 1.29 | - |
| ¹³C NMR (ppm) | |||
| C-4 | 163.0 | 162.8 | ~163 |
| C-2 | 150.7 | 150.7 | ~151 |
| C-6 | 140.7 | 141.0 | ~141 |
| C-5 | 101.8 | 101.9 | ~102 |
| C-1' | 87.7 | 94.7 | ~88-90 |
| C-4' | 84.9 | 86.8 | ~85-87 |
| C-2' | 73.5 | 84.2 | Significant downfield shift |
| C-3' | 69.9 | 81.1 | ~70-72 |
| C-5' | 60.8 | 61.6 | Significant downfield shift |
| Isopropylidene C(CH₃)₂ | - | 113.2 | - |
| Isopropylidene CH₃ | - | 26.9, 25.1 | - |
| Trityl C (quaternary) | - | - | ~86-88 (multiple signals) |
| Trityl C (aromatic) | - | - | ~127-145 (multiple signals) |
Note on Expected Shifts for this compound:
-
¹H NMR: The protons on the carbons bearing the trityl groups (H-2' and H-5') are expected to show a significant downfield shift due to the deshielding effect of the bulky trityl groups. The numerous protons of the three phenyl rings of each trityl group will appear as a complex multiplet in the aromatic region (~7.2-7.5 ppm).
-
¹³C NMR: Similarly, the carbons directly attached to the trityl ether oxygen (C-2' and C-5') will experience a downfield shift. The quaternary carbons of the trityl groups and the aromatic carbons will introduce a series of new signals in the downfield region of the spectrum.
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the uridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR spectra are acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of all proton and carbon signals.
-
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between uridine and its protected derivatives, highlighting the positions of the protecting groups.
Caption: Logical diagram of uridine and its protected forms.
This guide serves as a valuable resource for researchers working with protected nucleosides, providing a baseline for spectral comparison and aiding in the structural elucidation of novel uridine derivatives. The provided experimental protocols ensure consistency in data acquisition, facilitating reliable comparisons across different studies.
A Comparative Guide to the Mass Spectrometry Analysis of 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected nucleoside in synthetic chemistry, with alternative protected uridine (B1682114) derivatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting appropriate analytical methodologies and interpreting mass spectral data for these compounds.
Executive Summary
The analysis of protected nucleosides like this compound by mass spectrometry is crucial for reaction monitoring, impurity profiling, and quality control in synthetic workflows. The bulky and hydrophobic nature of the triphenylmethyl (trityl) protecting groups significantly influences the ionization and fragmentation behavior of the molecule. This guide will delve into the expected mass spectral characteristics of this compound and compare them with silyl-protected uridine analogs, providing a framework for their analysis.
Comparative Analysis of Protected Uridine Derivatives
The choice of protecting group strategy is a critical consideration in nucleoside chemistry, impacting not only the synthetic route but also the analytical characterization of intermediates. Here, we compare the mass spectrometric profiles of trityl- and silyl-protected uridine derivatives.
| Compound | Protecting Group | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | Triphenylmethyl (Trityl) | 728.8 | [M+H]⁺: 729.8 , [M+Na]⁺: 751.8 , 243.1 (Trityl cation) , Fragments corresponding to the loss of one or both trityl groups, and fragmentation of the uridine core. |
| 2',5'-Bis-O-(tert-butyldimethylsilyl)uridine | tert-Butyldimethylsilyl (TBDMS) | 472.72[1] | [M+H]⁺: 473.7 , [M-tBu]⁺: 415.7 , Fragments showing loss of the TBDMS groups and silyl-specific rearrangements. |
| 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine | Triphenylmethyl (Trityl) | 726.81[2][3] | [M+H]⁺: 727.8 , [M+Na]⁺: 749.8 , 243.1 (Trityl cation) |
Key Observations:
-
Ionization: Due to the presence of the bulky hydrophobic protecting groups, tritylated and silylated uridines are readily ionizable by electrospray ionization (ESI), typically forming protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).
-
Fragmentation of the Trityl Group: A dominant and highly characteristic feature in the mass spectra of trityl-protected compounds is the presence of a stable triphenylmethyl cation at an m/z of 243.1. This fragment is often the base peak in the spectrum and serves as a clear indicator of the presence of a trityl group.
-
Fragmentation of Silyl (B83357) Groups: Silyl-protected compounds exhibit characteristic losses of the alkyl groups from the silicon atom (e.g., loss of a tert-butyl group, [M-tBu]⁺).
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible mass spectral data. Below are recommended starting protocols for the analysis of protected nucleosides by LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Protected Nucleosides
This protocol is designed for the separation and analysis of hydrophobic-protected nucleosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column with a particle size of 1.7-2.5 µm and dimensions of 2.1 x 50-100 mm is recommended. The hydrophobicity of the protected nucleosides necessitates a column with good retention for nonpolar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is necessary to effectively separate the protected nucleosides from less retained impurities and to achieve good peak shapes. A typical gradient would start at a lower percentage of mobile phase B and gradually increase to a high percentage. For example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Scan Range: m/z 100-1000
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain informative product ion spectra.
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the experimental process and the expected fragmentation patterns, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of protected nucleosides.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound is characterized by the facile formation of protonated and sodiated molecules and a prominent fragment ion corresponding to the stable trityl cation at m/z 243.1. This is in contrast to silyl-protected uridines, which show characteristic losses of alkyl groups from the silyl moiety. The provided LC-MS protocol offers a robust starting point for the analysis of these hydrophobic molecules. By understanding the distinct fragmentation patterns and employing optimized analytical methods, researchers can confidently identify and characterize these important synthetic intermediates.
References
A Comparative Guide to Acidic Reagents for Detritylation in Synthesis
The removal of the 4,4'-dimethoxytrityl (DMT) protecting group, a process known as detritylation, is a critical step in the chemical synthesis of oligonucleotides and peptides. This step, which exposes a hydroxyl or amino group for the subsequent coupling reaction, is typically achieved using acidic reagents. The choice of the acidic reagent is pivotal as it directly impacts the overall yield and purity of the final product by influencing the efficiency of the deprotection and the extent of undesirable side reactions, most notably depurination.
This guide provides an objective comparison of commonly used acidic reagents for detritylation, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols.
Comparison of Acidic Reagents
The most frequently employed acidic reagents for detritylation in solid-phase oligonucleotide synthesis are Trichloroacetic acid (TCA) and Dichloroacetic acid (DCA). More recently, Difluoroacetic acid (DFA) has emerged as a viable alternative. For manual, solution-phase detritylation, particularly after HPLC purification, 80% acetic acid is often used.[1][2]
Trichloroacetic Acid (TCA): As a strong acid, TCA facilitates a very rapid and efficient removal of the DMT group.[3] However, its high acidity significantly increases the risk of depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, by cleaving the glycosidic bond.[3][4] This side reaction leads to chain cleavage during the final basic deprotection step, reducing the yield of the full-length oligonucleotide.[5]
Dichloroacetic Acid (DCA): DCA is a weaker acid than TCA and is the preferred reagent for minimizing depurination, especially in the synthesis of long oligonucleotides.[3][5] While the detritylation reaction is slower with DCA compared to TCA, this can be compensated for by adjusting the concentration or the reaction time.[3] However, DCA can be contaminated with trichloroacetaldehyde (chloral), which can lead to the formation of impurities.[6][7] Studies have shown that higher concentrations of DCA (e.g., 15%) can lead to superior product purity in large-scale synthesis without causing excessive depurination, as the rate of depurination increases more slowly than the acid concentration for DCA.[4]
Difluoroacetic Acid (DFA): DFA has been investigated as an alternative to DCA to avoid issues related to chloral (B1216628) contamination.[6][7] Studies comparing the deprotection efficiency of TCA, DCA, and DFA for the synthesis of various oligonucleotide sequences have shown that DFA provides comparable purities of the full-length product to DCA.[6][7] This makes DFA a promising alternative for standard oligonucleotide synthesis.
Acetic Acid: A much milder acid, 80% aqueous acetic acid is typically used for the detritylation of purified oligonucleotides in solution after they have been cleaved from the solid support.[1][2] At this stage, the oligonucleotides are less susceptible to depurination.[2] This method is common for detritylating products that have been purified with the DMT group on ("trityl-on") via reverse-phase HPLC.[1]
Data Presentation: Comparison of Detritylation Reagents
| Reagent | pKa | Typical Concentration | Solvent | Key Advantages | Key Disadvantages |
| Trichloroacetic Acid (TCA) | ~0.7[3][4] | 2-3% (w/v)[1][4] | Dichloromethane (B109758) (DCM)[1] | Fast and efficient detritylation[3][5] | High risk of depurination[3][4] |
| Dichloroacetic Acid (DCA) | ~1.5[3][4] | 3-15% (v/v)[3][4] | Dichloromethane (DCM) or Toluene[1][8] | Lower rate of depurination[3][5] | Slower reaction than TCA; potential for chloral contamination[5][6] |
| Difluoroacetic Acid (DFA) | ~1.3 | 3% (v/v) | Dichloromethane (DCM) | Comparable purity to DCA; avoids chloral impurities[6][7] | May require optimization for purine-rich sequences[6][7] |
| Acetic Acid | ~4.76 | 80% (aq)[1][2] | Water | Very mild; suitable for post-purification detritylation[1][2] | Too slow for automated solid-phase synthesis |
Experimental Protocols
Protocol 1: Automated Solid-Phase Detritylation
This protocol describes the general detritylation step within an automated phosphoramidite (B1245037) oligonucleotide synthesis cycle.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Washing: Prior to detritylation, wash the solid support containing the growing oligonucleotide chain with an anhydrous solvent like acetonitrile (B52724) to remove any residual moisture and reagents from the previous cycle.[9]
-
Acid Delivery: Deliver the 3% DCA solution to the synthesis column to initiate the removal of the 5'-DMT group. The reaction time can vary from 20 to 110 seconds, depending on the scale of the synthesis and the length of the oligonucleotide.[10] The liberated DMT cation produces a characteristic orange color, which can be monitored spectrophotometrically at approximately 495 nm to assess the coupling efficiency of the preceding cycle.
-
Washing: Following the acid treatment, thoroughly wash the solid support with acetonitrile to remove the acidic reagent and the cleaved DMT cation, preparing the support-bound oligonucleotide for the subsequent coupling step.[9]
Protocol 2: Manual Detritylation of Purified Oligonucleotides
This protocol is intended for the removal of the 5'-DMT group from oligonucleotides that have been purified by reverse-phase HPLC.[2][11]
-
Sample Preparation: Dry the trityl-on oligonucleotide sample completely. If the sample was purified by HPLC, co-evaporate it with water several times to remove residual volatile salts like triethylammonium (B8662869) acetate (B1210297).[11]
-
Dissolution: Dissolve the dried oligonucleotide in 80% aqueous acetic acid at room temperature. A typical volume is 200-500 µL.[2]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[1][2]
-
Quenching and Precipitation: Add 3 M sodium acetate and ethanol (B145695) (or isopropanol (B130326) for shorter oligonucleotides) to precipitate the detritylated oligonucleotide.[2][11]
-
Isolation: Centrifuge the mixture to pellet the oligonucleotide. Carefully remove the supernatant containing the dimethoxytritanol byproduct.[2][11]
-
Washing and Drying: Wash the pellet with ethanol and dry the final product.
Visualization of the Detritylation Workflow
The following diagram illustrates the position of the detritylation step within the broader context of the solid-phase phosphoramidite synthesis cycle.
Caption: Workflow of the phosphoramidite cycle in oligonucleotide synthesis.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youdobio.com [youdobio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Trityl and Silyl Ethers as Protecting Groups for Alcohols
In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of achieving complex molecular architectures. Among the plethora of alcohol protecting groups available, trityl (triphenylmethyl) ethers and silyl (B83357) ethers are two of the most widely utilized classes. This guide provides a comprehensive comparison of their stability, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The choice between a trityl and a silyl ether is primarily dictated by the desired stability towards various reaction conditions. Trityl ethers are renowned for their pronounced acid lability, while silyl ethers offer a tunable stability profile, largely dependent on the steric bulk of the substituents on the silicon atom. This inherent difference in their chemical properties allows for their orthogonal use in complex syntheses.
Quantitative Comparison of Stability
The stability of a protecting group is a critical parameter that dictates its suitability for a particular synthetic route. While trityl ethers are almost exclusively cleaved under acidic conditions, silyl ethers can be removed by acid, base, or fluoride (B91410) ions. The following tables summarize the relative stability of various silyl ethers under acidic and basic conditions.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [1][2][3][4]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [1][2][3][4]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Trityl ethers are significantly more acid-labile than even the most sensitive silyl ethers. For instance, trityl ethers can be cleaved with mild acids like 80% acetic acid or formic acid, conditions under which bulky silyl ethers such as TBS and TBDPS are generally stable.[5] This high sensitivity to acid is due to the formation of the highly stable trityl cation upon cleavage.[6]
Experimental Protocols
Detailed methodologies are essential for the successful application of protecting group strategies. The following are representative protocols for the deprotection of trityl and silyl ethers.
Protocol 1: Mild Acidic Cleavage of a Trityl Ether
This protocol describes the selective deprotection of a trityl ether using formic acid.[6]
Procedure:
-
Dissolve the trityl-protected compound (1.0 equivalent) in cold (0 °C) 97+% formic acid.
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 minutes.
-
Upon completion, remove the formic acid under high vacuum.
-
To ensure complete removal of residual formic acid, co-evaporate the residue with dioxane (2x), followed by ethanol (B145695) (2x) and diethyl ether (2x).
-
The crude product can be further purified by extraction. For example, the residue can be extracted with warm water, and the insoluble triphenylmethanol (B194598) byproduct can be removed by filtration. The aqueous filtrate is then evaporated in vacuo to yield the deprotected alcohol.
Protocol 2: Fluoride-Mediated Cleavage of a tert-Butyldimethylsilyl (TBS) Ether
This protocol outlines the deprotection of a TBS ether using tetrabutylammonium (B224687) fluoride (TBAF).[3][7]
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equivalent) in tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.
Logical Workflow for Protecting Group Selection
The choice between a trityl and a silyl ether can be guided by the anticipated reaction conditions in the synthetic sequence. The following diagram illustrates a logical workflow for this selection process.
References
Cost-Benefit Analysis: 2',5'-Bis-O-(triphenylmethyl)uridine in Oligonucleotide Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall cost-effectiveness. Among the myriad of options for protecting the hydroxyl groups of nucleosides, 2',5'-Bis-O-(triphenylmethyl)uridine presents a classic, albeit less common, alternative to the more prevalent dimethoxytrityl (DMTr) and silyl-based protecting groups. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, offering a comparative look at its performance against mainstream alternatives, supported by available data and detailed experimental considerations.
Executive Summary
This compound, featuring the foundational trityl group for protection at both the 2' and 5' positions, offers a seemingly straightforward approach to uridine (B1682114) protection. However, a thorough analysis reveals a nuanced trade-off between the potential for lower upfront reagent cost and significant drawbacks in process efficiency and final product quality when compared to modern alternatives like 5'-O-DMTr-uridine and 2'-O-silyl-protected phosphoramidites. The slower detritylation kinetics, harsher deprotection conditions, and potential for side reactions often negate any initial cost savings, particularly in the context of high-throughput and therapeutic oligonucleotide manufacturing where purity and yield are paramount.
Performance and Cost Comparison
The selection of a protecting group strategy directly impacts several key performance indicators in oligonucleotide synthesis. Below is a comparative summary of this compound against the widely used 5'-O-DMTr and 2'-O-TBDMS (tert-butyldimethylsilyl) protecting groups for uridine.
| Feature | This compound | 5'-O-DMTr-Uridine | 5'-O-DMTr-2'-O-TBDMS-Uridine |
| Primary Application | General protection of uridine | 5'-OH protection in DNA & RNA synthesis | 5' and 2'-OH protection in RNA synthesis |
| Relative Cost of Monomer | Potentially lower | Standard | Higher |
| Coupling Efficiency | Generally lower due to steric hindrance | High (>99%) | High (>98%) |
| Deprotection Conditions | Harsher acidic conditions for detritylation | Mild acidic conditions for detritylation | Fluoride (B91410) source for desilylation; mild acid for detritylation |
| Deprotection Time | Longer | Shorter | Moderate |
| Potential for Side Reactions | Higher risk of depurination with harsher acid | Lower risk of depurination | Orthogonal deprotection minimizes side reactions |
| Overall Yield | Generally lower | High | High |
| Final Purity | Often lower, requiring more extensive purification | High | High |
| Process Scalability | Less suitable for large-scale synthesis | Highly scalable | Standard for large-scale RNA synthesis |
Experimental Protocols and Methodologies
The following sections detail the typical experimental workflows associated with the use of trityl and alternative protecting groups, highlighting the key differences in their implementation.
I. Solid-Phase Oligonucleotide Synthesis Cycle
The core of oligonucleotide synthesis involves a four-step cycle for each nucleotide addition. While the fundamental steps are similar, the choice of 5'-protecting group influences the deprotection step.
Experimental Workflow: Phosphoramidite-based Oligonucleotide Synthesis
A Comparative Guide to Protecting Groups in Ribonucleoside Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of synthetic ribonucleic acid (RNA) manufacturing, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed comparison of the most prevalent protecting groups for the 2'-hydroxyl, 5'-hydroxyl, and nucleobase moieties of ribonucleosides, supported by experimental data and detailed protocols.
The chemical synthesis of RNA presents a unique challenge due to the presence of the 2'-hydroxyl group, which is absent in deoxyribonucleic acid (DNA). This additional reactive site necessitates a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the synthesized oligonucleotide. The choice of protecting groups for the 2'-hydroxyl, as well as the 5'-hydroxyl and the exocyclic amines of the nucleobases, significantly impacts coupling efficiency, synthesis time, and the overall success of RNA production.
2'-Hydroxyl Protecting Groups: A Head-to-Head Comparison of TBDMS and TOM
The protection of the 2'-hydroxyl group is the most critical aspect of ribonucleoside chemistry. The two most widely employed protecting groups for this position are the tert-butyldimethylsilyl (TBDMS) group and the triisopropylsilyloxymethyl (TOM) group.[1] While both have been used successfully, the TOM group generally exhibits superior performance, particularly in the synthesis of long RNA oligonucleotides.[1][2]
The primary advantage of the TOM protecting group lies in its reduced steric hindrance compared to TBDMS.[3] This structural difference, owing to the oxymethyl spacer that distances the bulky silyl (B83357) group from the reaction center, translates to higher coupling efficiencies and allows for shorter coupling times.[1] Furthermore, the acetal (B89532) linkage of the TOM group is stable under basic conditions, preventing the 2' to 3' acyl migration that can occur with TBDMS, thus avoiding the formation of non-biological 2'-5' phosphodiester linkages.[4]
Performance Data: TBDMS vs. TOM
| Parameter | tert-butyldimethylsilyl (TBDMS) | triisopropylsilyloxymethyl (TOM) | Advantage of TOM |
| Average Coupling Efficiency | ~98.0% | >99.4%[5] | Higher yield of full-length product, especially for longer sequences.[2] |
| Typical Coupling Time | 6 minutes[2] | 2.5 minutes[5] | Increased synthesis speed and throughput. |
| Steric Hindrance | High[3] | Low[3] | Facilitates more efficient coupling. |
| 2' to 3' Migration | Prone to migration under basic conditions.[4] | Migration prevented by stable acetal linkage.[4] | Higher fidelity of the synthesized RNA. |
| Deprotection Conditions | Fluoride (B91410) source (e.g., TBAF or TEA·3HF).[6][7] | Fluoride source (e.g., TBAF).[4][6] | Both are removed under similar conditions. |
Orthogonal Protection Strategy: 5'-Hydroxyl and Nucleobase Protection
A successful RNA synthesis strategy relies on an orthogonal set of protecting groups, allowing for their selective removal at different stages of the synthesis and deprotection process.
5'-Hydroxyl Protection
The 5'-hydroxyl group is typically protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group.[8][9] This group is removed at the beginning of each coupling cycle by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[10] The release of the DMT cation, which is brightly colored, allows for real-time monitoring of the coupling efficiency.[8][10]
Nucleobase Protection
The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during synthesis.[11] Common protecting groups are base-labile acyl groups such as benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[9][12] More recently, faster-deprotecting groups like phenoxyacetyl (Pac) and dimethylformamidine (dmf) have been introduced to allow for milder deprotection conditions.[12][13] These groups are typically removed at the end of the synthesis using basic conditions, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[11][14]
Experimental Protocols
I. Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines the four main steps of the automated synthesis cycle, applicable to both TBDMS and TOM chemistries.
1. Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10]
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by flushing the column with the detritylation solution. The resulting orange-colored DMT cation is washed away, and its absorbance is measured to determine the coupling efficiency of the previous cycle.[8]
2. Coupling:
-
Reagents:
-
Protected ribonucleoside phosphoramidite (B1245037) (TBDMS or TOM).
-
Activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT)).[15][16]
-
Anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing RNA chain.[9]
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride/pyridine/THF).
-
Capping Reagent B (e.g., N-methylimidazole in THF).[12]
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants.[11]
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.[17]
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[11]
II. Cleavage and Deprotection Protocols
A. TBDMS-Protected RNA
1. Cleavage from Solid Support and Nucleobase Deprotection:
-
Reagent: Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or concentrated aqueous ammonia/ethanol (3:1 v/v).[7][18]
-
Procedure: The solid support is treated with the basic solution at 65°C for 10-20 minutes (AMA) or at 55°C for 4-17 hours (ammonia/ethanol).[7][15] This cleaves the oligonucleotide from the support and removes the acyl protecting groups from the nucleobases.
2. 2'-O-TBDMS Deprotection:
-
Reagent: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA) or 1M Tetrabutylammonium fluoride (TBAF) in THF.[6][17]
-
Procedure: The dried oligonucleotide is dissolved in the fluoride-containing solution and heated at 65°C for 1.5-2.5 hours.[7][17]
B. TOM-Protected RNA
1. Cleavage from Solid Support and Nucleobase Deprotection:
-
Reagent: Ammonium hydroxide/methylamine (AMA) solution or methylamine in ethanol/water (EMAM).[3][4]
-
Procedure: The solid support is treated with AMA at 65°C for 10 minutes or with EMAM at 35°C for 6 hours (or room temperature overnight).[3]
2. 2'-O-TOM Deprotection:
-
Reagent: 1M Tetrabutylammonium fluoride (TBAF) in THF.[6]
-
Procedure: The dried oligonucleotide is treated with the TBAF solution at room temperature.[4]
Logical Relationship of Orthogonal Protecting Groups
The success of solid-phase RNA synthesis hinges on the orthogonal nature of the protecting groups, allowing for their sequential and selective removal without affecting other protected functionalities.
Conclusion
The choice of protecting groups is a critical determinant of success in RNA synthesis. For the pivotal 2'-hydroxyl protection, TOM-protected phosphoramidites offer significant advantages over the more traditional TBDMS chemistry, especially for the synthesis of long and complex RNA molecules, due to higher coupling efficiencies and reduced side reactions.[1][2] The use of an orthogonal protection strategy, with the acid-labile DMT group for the 5'-hydroxyl and base-labile acyl groups for the nucleobases, allows for a controlled and efficient synthesis and deprotection process. By understanding the chemical properties and experimental considerations of these protecting groups, researchers can optimize their RNA synthesis protocols to achieve high-quality products for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. massbio.org [massbio.org]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. kulturkaufhaus.de [kulturkaufhaus.de]
Comparative Guide to the Synthesis and HPLC Validation of 2',5'-Bis-O-(triphenylmethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine, a key protected intermediate in oligonucleotide synthesis. We will explore the prevalent triphenylmethyl (trityl) protection strategy and compare it with alternative protecting groups. Furthermore, this guide details a standard High-Performance Liquid Chromatography (HPLC) method for the validation of the synthesized product, ensuring purity and quality for downstream applications in drug discovery and development.
Introduction to Protecting Group Strategies in Nucleoside Chemistry
The selective protection of hydroxyl groups is a cornerstone of nucleoside chemistry, enabling precise modifications at specific positions on the sugar moiety. The triphenylmethyl (trityl) group is a widely used protecting group for primary hydroxyls due to its bulky nature, which provides steric hindrance and allows for selective reaction at the 5'-position of nucleosides. For the synthesis of this compound, the trityl group is employed to protect both the 2' and 5' hydroxyls, leaving the 3'-hydroxyl available for subsequent phosphoramidite (B1245037) chemistry or other modifications.
While effective, the trityl group is one of several options available to researchers. Silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), offer an alternative with different stability profiles and deprotection conditions. The choice of protecting group is critical and depends on the overall synthetic strategy, including the desired final product and the reaction conditions of subsequent steps.
Synthesis of this compound: A Detailed Protocol
The following protocol outlines a standard procedure for the synthesis of this compound from uridine (B1682114).
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Uridine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous pyridine (B92270)
-
Dry N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: a. Dissolve uridine (1 equivalent) in a minimal amount of dry DMF. b. Add anhydrous pyridine (4 equivalents) to the solution. c. To the stirred solution, add triphenylmethyl chloride (2.5 equivalents) portion-wise at room temperature. d. Allow the reaction to stir at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of methanol. f. Remove the solvent under reduced pressure. g. Dissolve the residue in a minimal amount of dichloromethane (B109758) and purify by silica gel column chromatography using a gradient of methanol in dichloromethane. h. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
HPLC Validation: Ensuring Product Purity
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique to assess the purity of the synthesized this compound and to separate it from unreacted starting materials and by-products. A typical reverse-phase HPLC method is described below.
Experimental Protocol: HPLC Validation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
Data Presentation
The following table summarizes typical results obtained from the synthesis and HPLC analysis.
| Parameter | This compound |
| Synthesis Yield | 75-85% |
| HPLC Retention Time | ~15.8 min |
| Purity (by HPLC) | >98% |
Comparison with Alternative Protecting Groups
While the trityl group is effective, other protecting groups offer different advantages. The choice of protecting group can significantly impact the overall efficiency and outcome of a synthetic route.
| Protecting Group | Advantages | Disadvantages |
| Triphenylmethyl (Trityl) | High selectivity for primary hydroxyls. Stable to basic conditions. Easily removed under acidic conditions. | Can be bulky, potentially hindering some reactions. Deprotection requires acidic conditions which may not be compatible with all substrates. |
| tert-Butyldimethylsilyl (TBDMS) | Stable to a wide range of reaction conditions. Removed with fluoride (B91410) ions, providing orthogonal deprotection. | Less selective for primary vs. secondary hydroxyls compared to trityl. |
| Acetyl (Ac) | Easily introduced and removed. Small size. | Less selective. Labile to both acidic and basic conditions. |
Workflow and Signaling Pathway Visualization
To visually represent the process, the following diagrams have been generated using Graphviz.
Caption: Synthesis and validation workflow for this compound.
Caption: Comparison of Trityl and Silyl protecting groups for uridine.
Conclusion
The synthesis of this compound is a robust and high-yielding process that provides a crucial intermediate for oligonucleotide synthesis. HPLC validation is a critical step to ensure the purity of the product, which is essential for the successful synthesis of high-quality oligonucleotides for research and therapeutic applications. While the trityl group remains a popular choice for this transformation, researchers should consider alternative protecting groups, such as silyl ethers, based on the specific requirements of their synthetic strategy. This guide provides the necessary protocols and comparative data to aid in this decision-making process.
Safety Operating Guide
Essential Safety and Disposal Guidance for 2',5'-Bis-O-(triphenylmethyl)uridine
Chemical and Physical Properties
Limited quantitative data is available for 2',5'-Bis-O-(triphenylmethyl)uridine. However, data for the closely related compound, 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine, provides some insight into its physical characteristics.
| Property | Value |
| Molecular Formula | C47H38N2O6 |
| Molecular Weight | 726.81 g/mol |
| Melting Point | 130 - 137 °C |
| Appearance | Likely a solid |
Hazard Assessment and Safety Precautions
The primary hazards associated with this compound are likely related to the triphenylmethyl group. The SDS for triphenylmethyl chloride indicates that it can be corrosive to metals and may cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The following disposal procedure is recommended based on the disposal guidelines for triphenylmethyl chloride and general practices for protected nucleosides.
-
Waste Collection:
-
Collect all solid waste of this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated lab supplies, such as gloves and weighing papers, should also be placed in this container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with aqueous waste streams.
-
-
Waste Treatment (Chemical Inactivation):
-
For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent, such as a mixture of alcohols or other flammable solvents approved for your facility's waste stream. This should be done in a chemical fume hood.
-
-
Final Disposal:
-
The container of dissolved waste should be sent for incineration at a licensed hazardous waste disposal facility. The high temperatures of incineration will ensure the complete destruction of the compound.
-
Never dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water. The solvent rinsate should be collected as hazardous waste.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for 2',5'-Bis-O-(triphenylmethyl)uridine
This guide provides immediate, essential safety and logistical information for handling 2',5'-Bis-O-(triphenylmethyl)uridine. The content is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with the triphenylmethyl (trityl) group and uridine (B1682114) analogs may cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended). A lab coat or chemical-resistant apron. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes inhalation of the compound. |
| Hand Protection | Chemically resistant gloves. | Prevents direct contact with the skin. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Table 2: Handling and Storage Guidelines
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid and Emergency Measures
| Situation | Action |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Waste containing this compound and its containers must be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.
Table 4: Waste Disposal Protocol
| Waste Type | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's hazardous waste program. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as chemical waste. The empty container may then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations in a typical workflow involving the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
